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  • Product: 4-(Piperidin-2-yl)benzoic acid

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4-(Piperidin-2-yl)benzoic Acid in Targeted Therapeutics

Executive Summary In the realm of modern targeted therapeutics, bifunctional pharmacophores serve as the architectural backbone for highly selective small-molecule inhibitors. Among these, 4-(piperidin-2-yl)benzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern targeted therapeutics, bifunctional pharmacophores serve as the architectural backbone for highly selective small-molecule inhibitors. Among these, 4-(piperidin-2-yl)benzoic acid has emerged as a critical building block, particularly in the design of novel kinase inhibitors[1]. This technical whitepaper elucidates the physicochemical behavior, structural utility, and field-proven synthetic pathways of this compound. By understanding the causality behind its molecular properties and the protocols required for its synthesis, drug development professionals can better leverage this moiety in rational drug design.

Physicochemical Properties & Molecular Descriptors

The utility of 4-(piperidin-2-yl)benzoic acid stems from its dual-functional nature. It contains both a basic secondary amine (piperidine) and an acidic carboxylate (benzoic acid). Understanding its ionization states is critical for predicting its pharmacokinetic behavior and target engagement.

At physiological pH (7.4), the benzoic acid moiety is deprotonated, and the piperidine ring is protonated. This zwitterionic state drastically lowers the LogD at pH 7.4 compared to the calculated LogP of the uncharged species, enhancing aqueous solubility while retaining sufficient lipophilicity for target engagement.

Quantitative Data Summary
PropertyValueNotes / Significance
Molecular Formula C₁₂H₁₅NO₂Core building block[2]
Molecular Weight 205.25 g/mol Free base
CAS Registry Number 1213329-70-4(R)-enantiomer[2]
CAS Registry Number 2088945-63-3Hydrochloride salt[3]
Precursor CAS 4385-62-04-(Pyridin-2-yl)benzoic acid[4]
pKa (Carboxylic Acid) ~4.2Deprotonated at pH 7.4 (Anion)
pKa (Piperidine NH) ~10.4Protonated at pH 7.4 (Cation)
Physiological State ZwitterionicHigh solubility, low membrane permeability

Structural Biology & Pharmacophore Modeling

In the context of kinase inhibitors, the spatial arrangement of the piperidine and benzoic acid groups allows for bipartite binding. The protonated piperidine nitrogen frequently acts as a robust hydrogen-bond donor to the kinase hinge region or solvent-exposed backbone carbonyls. Conversely, the carboxylate group can form critical salt bridges with conserved lysine or arginine residues within the kinase binding pocket.

Pharmacophore Piperidine Piperidine Ring (pKa ~10.4) H-Bond Donor Kinase Kinase Hinge Region & Solvent Channel Piperidine->Kinase Protonated NH Interaction Benzoic Benzoic Acid (pKa ~4.2) Salt Bridge Acceptor Benzoic->Kinase Carboxylate Interaction

Fig 1. Bipartite binding logic of 4-(piperidin-2-yl)benzoic acid within a kinase active site.

Synthetic Methodologies and Protocols

The most reliable and scalable route to 4-(piperidin-2-yl)benzoic acid involves a two-step process: a palladium-catalyzed Suzuki-Miyaura coupling to form the aryl-pyridine framework[4], followed by a selective catalytic hydrogenation of the pyridine ring.

Synthesis Step1 4-Carboxyphenylboronic Acid + 2-Bromopyridine Step2 Suzuki-Miyaura Coupling Pd(PPh3)4, Na2CO3, 90°C Step1->Step2 Step3 4-(Pyridin-2-yl)benzoic Acid (CAS: 4385-62-0) Step2->Step3 Step4 Catalytic Hydrogenation PtO2, H2 (50 psi), AcOH Step3->Step4 Step5 4-(Piperidin-2-yl)benzoic Acid (CAS: 1213329-70-4) Step4->Step5

Fig 2. Two-step synthesis via Suzuki coupling and subsequent catalytic hydrogenation.

Protocol 1: Synthesis of 4-(Pyridin-2-yl)benzoic acid via Suzuki-Miyaura Coupling

Causality & Rationale: The biphasic solvent system of 1,4-dioxane and water (3:1) is deliberately chosen; dioxane provides excellent solubility for the organic substrates and the palladium catalyst, while water is essential to dissolve the Na₂CO₃ base. The base facilitates the formation of the reactive palladium-hydroxo/boronate complex, which is the rate-determining step in transmetalation.

Step-by-Step Procedure:

  • Charge a flame-dried Schlenk flask with 4-carboxyphenylboronic acid (1.0 eq), 2-bromopyridine (1.05 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with argon three times to prevent catalyst oxidation.

  • Add a degassed mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).

  • Heat the biphasic mixture to 90°C for 12 hours under vigorous stirring.

  • Cool to room temperature, acidify with 1M HCl to pH ~4 to precipitate the product.

  • Filter the crude solid and recrystallize from ethanol to yield pure 4-(pyridin-2-yl)benzoic acid[4].

Self-Validating Quality Control: Analyze the crude mixture via LC-MS. The disappearance of the 2-bromopyridine peak and the emergence of a dominant mass peak at m/z 200 [M+H]⁺ confirms successful coupling prior to downstream processing.

Protocol 2: Catalytic Hydrogenation to 4-(Piperidin-2-yl)benzoic acid

Causality & Rationale: Reducing a pyridine ring requires overcoming its aromatic resonance energy. Using Platinum(IV) oxide (PtO₂, Adams' catalyst) in glacial acetic acid serves a dual purpose: the acid protonates the pyridine nitrogen, preventing it from coordinating with and poisoning the platinum catalyst, while simultaneously activating the ring toward reduction.

Step-by-Step Procedure:

  • Dissolve 4-(pyridin-2-yl)benzoic acid in glacial acetic acid (0.1 M concentration) in a high-pressure hydrogenation vessel.

  • Add PtO₂ (10% w/w relative to the substrate).

  • Purge the vessel with nitrogen, then pressurize with hydrogen gas to 50 psi.

  • Agitate the mixture at room temperature for 24 hours. Monitor progress by the cessation of hydrogen uptake.

  • Filter the mixture through a pad of Celite to remove the catalyst (Caution: Pt catalyst can be pyrophoric when dry).

  • Concentrate the filtrate under reduced pressure.

  • Triturate the residue with diethyl ether. This selectively removes lipophilic impurities and residual acetic acid, exploiting the zwitterionic product's insolubility in non-polar ethereal solvents to yield a high-purity solid[3].

Self-Validating Quality Control: Perform ¹H-NMR in D₂O/DCl. The complete disappearance of the downfield aromatic pyridine protons (8.0–9.0 ppm) and the appearance of upfield aliphatic multiplets (1.5–3.5 ppm) validates total reduction.

References

  • (R)-4-(piperidin-2-yl)benzoic acid CAS#: 1213329-70-4 - ChemicalBook. 2[2]

  • 4-(Piperidin-4-yl)benzoic acid hydrochloride - Sigma-Aldrich. 3[3]

  • WO2005082367A1 KINASE INHIBITORS - Molaid. 1[1]

  • Cas 4385-62-0, 4-(2-Pyridyl)benzoic acid - LookChem.4[4]

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(Piperidin-2-yl)benzoic Acid as a Modulator of the Orphan G Protein-Coupled Receptor 88 (GPR88)

For Researchers, Scientists, and Drug Development Professionals Abstract The orphan G protein-coupled receptor 88 (GPR88) has emerged as a promising, yet underexplored, therapeutic target for a spectrum of central nervou...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The orphan G protein-coupled receptor 88 (GPR88) has emerged as a promising, yet underexplored, therapeutic target for a spectrum of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[1][2] Predominantly expressed in the striatum, GPR88 is a Gαi/o-coupled receptor that modulates neuronal excitability through the inhibition of adenylyl cyclase and subsequent reduction of intracellular cyclic AMP (cAMP) levels.[1][2] Despite its therapeutic potential, the development of selective GPR88 modulators has been hampered by a lack of identified endogenous ligands. This guide provides a comprehensive overview of the known pharmacology of GPR88, focusing on the structure-activity relationships (SAR) of synthetic agonists. Based on this understanding, we propose a hypothetical mechanism of action for 4-(piperidin-2-yl)benzoic acid as a potential modulator of GPR88, offering a rationale for its synthesis and biological evaluation.

Introduction: GPR88 - An Orphan Receptor with Therapeutic Promise

GPR88 is a Class A G protein-coupled receptor (GPCR) with high expression in the striatum and cortex of both rodent and human brains.[1] Its localization in brain regions critical for motor control, cognition, and reward processing has positioned it as a key target for novel neurotherapeutics.[1] Functional studies have demonstrated that GPR88 couples to inhibitory G proteins (Gαi/o), leading to the attenuation of adenylyl cyclase activity and a decrease in cAMP production.[2][3] This signaling cascade ultimately modulates neuronal function and has been implicated in the pathophysiology of various CNS disorders.

The discovery of synthetic GPR88 agonists has been instrumental in elucidating the physiological roles of this orphan receptor. These small molecules have provided the necessary tools to probe GPR88 function in vitro and in vivo, revealing its involvement in regulating the activity of other GPCRs, such as dopamine and opioid receptors, and modulating GABAergic and glutamatergic signaling.[4]

The GPR88 Signaling Pathway

The canonical signaling pathway of GPR88 involves its activation and subsequent engagement of the Gαi/o heterotrimeric G protein. This interaction catalyzes the exchange of GDP for GTP on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP levels reduces the activity of protein kinase A (PKA) and other downstream effectors, thereby modulating neuronal excitability and neurotransmission.

GPR88_Signaling_Pathway cluster_membrane Plasma Membrane GPR88 GPR88 G_protein Gαi/oβγ GPR88->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist GPR88 Agonist Agonist->GPR88 Binds G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation G_alpha_GTP->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neuronal_Modulation Modulation of Neuronal Activity PKA->Neuronal_Modulation Phosphorylates Targets

Caption: GPR88 receptor signaling cascade.

Known GPR88 Agonists and Their Structure-Activity Relationships

The development of GPR88 agonists has been crucial for validating this receptor as a drug target. Two of the most well-characterized agonist scaffolds are 2-PCCA and RTI-13951-33.[5][6][7]

The 2-PCCA Scaffold

2-PCCA ((1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid ((2S,3S)-2-amino-3-methyl-pentyl)-(4'-propyl-[1,1'-biphenyl]-4-yl)amide) was one of the first identified synthetic agonists of GPR88.[8] SAR studies on this scaffold have revealed several key structural features necessary for agonist activity.

Compound Modification GPR88 Agonist Activity (EC50) Reference
(1R,2R)-2-PCCA Parent Compound603 nM (GloSensor cAMP assay)[9]
Unsubstituted Analogue Removal of the propyl group from the biphenyl moietyLess potent than 2-PCCA[5]
The Reversed Amide Scaffold

Based on the 2-PCCA scaffold, a "reversed amide" strategy led to the development of a new class of agonists, including (4-substituted-phenyl)acetamides.[1] This approach has yielded compounds with improved potency and pharmacokinetic properties.

Compound Scaffold GPR88 Agonist Activity (EC50) Reference
2-AMPP Phenylglycinol-[1]
Compound 6 Phenylglycinol derivativePotent GPR88 agonist[1]
RTI-13951-33 2-PCCA analogue45 nM[1]
RTI-122 2-PCCA analogue11 nM[1]

Computational docking studies suggest that these agonists bind to an allosteric site on GPR88.[1]

Hypothetical Mechanism of Action of 4-(Piperidin-2-yl)benzoic Acid

While no direct evidence currently links 4-(piperidin-2-yl)benzoic acid to GPR88, its structural components—a piperidine ring and a benzoic acid moiety—are present in many biologically active compounds. Based on the known SAR of GPR88 agonists, we can hypothesize a potential interaction.

The piperidine ring could serve as a key pharmacophoric element, potentially interacting with the allosteric binding pocket of GPR88. The benzoic acid portion might engage in hydrogen bonding or other polar interactions within the binding site, contributing to affinity and efficacy.

Hypothetical_Binding cluster_gpr88 GPR88 Allosteric Pocket cluster_ligand 4-(Piperidin-2-yl)benzoic acid Hydrophobic_Pocket Hydrophobic Pocket Polar_Residues Polar Residues Piperidine Piperidine Ring Piperidine->Hydrophobic_Pocket Hydrophobic Interaction Benzoic_Acid Benzoic Acid Benzoic_Acid->Polar_Residues Hydrogen Bonding

Caption: Hypothetical binding of 4-(Piperidin-2-yl)benzoic acid to GPR88.

Experimental Protocols for Validation

To test the hypothesis that 4-(piperidin-2-yl)benzoic acid modulates GPR88 activity, a series of in vitro assays can be employed.

GPR88 Radioligand Binding Assay

Objective: To determine the binding affinity of 4-(piperidin-2-yl)benzoic acid to GPR88.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 or CHO cells stably expressing human GPR88.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: Utilize a known GPR88 radioligand (if available) or a labeled known agonist.

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of 4-(piperidin-2-yl)benzoic acid.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value of 4-(piperidin-2-yl)benzoic acid by competitive binding analysis.

cAMP Accumulation Assay

Objective: To assess the functional activity of 4-(piperidin-2-yl)benzoic acid on GPR88 signaling.

Methodology:

  • Cell Culture: Use HEK293 or CHO cells stably expressing human GPR88.

  • Stimulation: Pre-treat cells with varying concentrations of 4-(piperidin-2-yl)benzoic acid, followed by stimulation with forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Detection: Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Determine the EC50 or IC50 value of 4-(piperidin-2-yl)benzoic acid by plotting the cAMP levels against the compound concentration.

Calcium Mobilization Assay

Objective: To measure GPR88 activation through a Gαqi5-coupled pathway.

Methodology:

  • Cell Line: Utilize CHO cells stably co-expressing GPR88 and the promiscuous G protein Gαqi5.[9][10]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[2]

  • Compound Addition: Add varying concentrations of 4-(piperidin-2-yl)benzoic acid to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a FLIPR (Fluorescent Imaging Plate Reader) or a similar instrument.[2]

  • Data Analysis: Determine the EC50 value by plotting the fluorescence response against the compound concentration.

Caption: Experimental workflow for validating GPR88 modulators.

Conclusion and Future Directions

The orphan receptor GPR88 represents a compelling target for the development of novel therapeutics for CNS disorders. While the endogenous ligand remains elusive, the characterization of synthetic agonists has provided a solid foundation for understanding the pharmacology of this receptor. The hypothetical mechanism of action for 4-(piperidin-2-yl)benzoic acid as a GPR88 modulator, based on the SAR of known agonists, provides a rationale for its further investigation. The experimental protocols outlined in this guide offer a clear path for validating this hypothesis and potentially identifying a new chemical scaffold for GPR88-targeted drug discovery. Future efforts should focus on the synthesis and biological evaluation of 4-(piperidin-2-yl)benzoic acid and its analogues to establish a definitive SAR and optimize for potency, selectivity, and pharmacokinetic properties.

References

  • Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. ACS Chemical Neuroscience. [Link]

  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. ACS Chemical Neuroscience. [Link]

  • Design, synthesis, and structure–activity relationship studies of novel GPR88 agonists (4-substituted-phenyl)acetamides based on the reversed amide scaffold. RTI International. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. PubMed. [Link]

  • Synthesis, Pharmacological Characterization, and Structure-Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. PubMed. [Link]

  • Design, synthesis, and evaluation of phenylglycinols and phenyl amines as agonists of GPR88. PubMed. [Link]

  • Orphan receptor GPR88 as a potential therapeutic target for CNS disorders – an in silico approach. Taylor & Francis Online. [Link]

  • Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. ResearchGate. [Link]

  • Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. PMC. [Link]

  • Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. PMC. [Link]

  • Activation and allosteric regulation of the orphan GPR88-Gi1 signaling complex. PMC. [Link]

  • Cryo-EM structures of GPR88-Gi1 in the apo and 2-PCCA-bound forms. ResearchGate. [Link]

  • GPR88 signalling pathway. ResearchGate. [Link]

Sources

Foundational

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Piperidine The piperidine ring, a simple six-membered nitrogen-containing heterocycle, holds a priv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, holds a privileged status in the realm of medicinal chemistry.[1] Its prevalence in over 70 commercially successful drugs, including multiple blockbuster medications, is a testament to its remarkable utility in drug design.[1] This guide, intended for researchers and professionals in drug development, provides a deep dive into the core principles that make the piperidine scaffold an indispensable tool. We will explore its fundamental structural features, key synthetic strategies, role in clinically approved therapeutics, structure-activity relationships, and the rationale behind its bioisosteric replacement.

The success of the piperidine moiety can be attributed to several key factors. Its three-dimensional, chair-like conformation allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets.[2] The basic nitrogen atom is typically protonated at physiological pH, enabling the formation of key ionic bonds with receptor sites and enhancing aqueous solubility.[2] Furthermore, the piperidine ring is a versatile and synthetically accessible scaffold, allowing for extensive chemical modification to fine-tune a compound's pharmacological profile.[1]

Conformational Landscape: The Chair and its Implications

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. This conformation is not static; it undergoes rapid ring inversion between two chair forms. The orientation of substituents on the ring (axial or equatorial) significantly influences the molecule's overall shape and its ability to interact with a biological target.

The presence of the nitrogen atom introduces an additional layer of complexity through nitrogen inversion, where the lone pair and any N-substituent can also interchange between axial and equatorial positions. In piperidine itself, the N-H proton shows a slight preference for the equatorial position.[3] The conformational preference of a substituent is often quantified by its A-value, which represents the free energy difference between the equatorial and axial conformers. A larger A-value signifies a stronger preference for the more sterically favorable equatorial position.

piperidine_conformation cluster_chair1 Chair Conformation 1 cluster_chair2 Chair Conformation 2 c1 c2 c1->c2 Ring Inversion caption Figure 1. Conformational Isomers of Piperidine.

Figure 1. Conformational Isomers of Piperidine.

Synthetic Strategies: Building the Piperidine Core

A multitude of synthetic routes have been developed to construct the piperidine scaffold, ranging from classical cyclization reactions to modern catalytic asymmetric methods. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for synthesizing piperidines is the hydrogenation of readily available pyridine precursors. This approach is widely used in industrial settings and can be achieved using various catalysts and reaction conditions.

hydrogenation_workflow start Substituted Pyridine process Catalytic Hydrogenation (e.g., Rh/C, Pd/C, Ru/C) start->process result Substituted Piperidine process->result caption Figure 2. General Workflow for Piperidine Synthesis via Pyridine Hydrogenation.

Figure 2. General Workflow for Piperidine Synthesis via Pyridine Hydrogenation.

Reductive Amination

Reductive amination is a powerful and versatile one-pot procedure for the synthesis of N-substituted piperidines from a piperidone precursor and a primary or secondary amine.[4][5] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5]

Dieckmann Condensation

The Dieckmann condensation is a classic intramolecular cyclization of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[6][7] This method is particularly useful for the synthesis of 4-piperidones.[6]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Piperidines via Reductive Amination[4][5]

This protocol describes a general method for the synthesis of N-substituted piperidines from a piperidone and an amine.

Materials:

  • N-Boc-4-piperidinone

  • Primary or secondary amine (e.g., aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-Boc-4-piperidinone (1.0 eq) in anhydrous DCM or DCE, add the desired amine (1.0-1.2 eq).

  • Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation, particularly for less reactive amines.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 4-Piperidones via Dieckmann Condensation[7][8]

This protocol outlines the synthesis of 1-(2-phenethyl)-4-piperidone, a key intermediate for fentanyl and its analogs.

Materials:

  • N,N-bis(carbomethoxyethyl)phenethylamine

  • Sodium metal

  • Anhydrous toluene

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Xylene

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add anhydrous toluene and sodium metal. Heat the mixture to reflux to melt the sodium and then stir vigorously to create a fine dispersion.

  • Cool the mixture to room temperature and add a solution of N,N-bis(carbomethoxyethyl)phenethylamine in anhydrous toluene dropwise over a period of 1-2 hours.

  • After the addition is complete, stir the reaction mixture at room temperature for 24 hours.

  • Carefully quench the reaction by the slow addition of water at 0-5 °C.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and acidify to pH 3-4 with concentrated hydrochloric acid at 0-5 °C.

  • Reflux the acidic mixture for 2-4 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture and make it basic by the addition of a sodium hydroxide solution.

  • Extract the product with xylene.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(2-phenethyl)-4-piperidone.

The Piperidine Scaffold in FDA-Approved Drugs

The versatility of the piperidine scaffold is underscored by its presence in a wide array of FDA-approved drugs across various therapeutic areas.[8][9] The piperidine ring can serve multiple roles in these drugs: it can be a key part of the pharmacophore, a scaffold to orient other functional groups, or a means to modulate physicochemical properties like solubility and lipophilicity.

DrugTherapeutic ClassMechanism of ActionRole of Piperidine Scaffold
Donepezil Acetylcholinesterase InhibitorReversibly inhibits acetylcholinesterase, increasing acetylcholine levels in the brain.The N-benzylpiperidine moiety interacts with the catalytic site of the enzyme.[2]
Risperidone Atypical AntipsychoticAntagonist at dopamine D₂ and serotonin 5-HT₂A receptors.The piperidine ring is a central scaffold connecting the benzisoxazole and fluorobenzoylpiperidine moieties.
Haloperidol Typical AntipsychoticPotent antagonist of dopamine D₂ receptors.The 4-hydroxypiperidine moiety is crucial for its antipsychotic activity.
Methylphenidate StimulantBlocks the reuptake of dopamine and norepinephrine.The piperidine ring is the core of this psychostimulant.
Fentanyl Opioid AnalgesicPotent agonist at μ-opioid receptors.[2]The 4-anilinopiperidine core is essential for its analgesic activity.[10]
Loratadine AntihistamineSelective inverse agonist of peripheral histamine H₁ receptors.The piperidine ring links the ethyl carboxylate and the chloro-substituted pyridine rings.

Structure-Activity Relationship (SAR): A Case Study of Opioid Analgesics

The development of potent and selective opioid analgesics provides a compelling case study for the importance of the piperidine scaffold in SAR studies. The 4-anilinopiperidine core of fentanyl and its analogs is a critical pharmacophore for μ-opioid receptor agonism.[10][11]

sar_opioids cluster_fentanyl Fentanyl Core cluster_modifications Key Modification Points fentanyl N1 N-substituent (R1) (e.g., phenethyl in Fentanyl) - Influences potency and duration of action fentanyl->N1 R1 C4_anilide C4-Anilide Substituent (R2) (e.g., propionyl in Fentanyl) - Critical for affinity and efficacy fentanyl->C4_anilide R2 C4_aryl C4-Aryl Group - Essential for binding to the receptor fentanyl->C4_aryl Aryl caption Figure 3. Key SAR Points in the Fentanyl Scaffold.

Figure 3. Key SAR Points in the Fentanyl Scaffold.

Systematic modifications to the fentanyl scaffold have revealed several key SAR principles:

  • The Piperidine Nitrogen: The basicity of the piperidine nitrogen is crucial for forming an ionic interaction with a conserved aspartate residue in the opioid receptor.

  • The N-Substituent: The nature of the substituent on the piperidine nitrogen significantly impacts potency and duration of action. For instance, the phenethyl group in fentanyl contributes to its high potency.

  • The 4-Anilino Group: The anilino nitrogen and the aromatic ring are essential for high-affinity binding.

  • The 4-Acyl Group: The propionamide group at the 4-position of the anilino nitrogen is critical for μ-opioid receptor agonism.

A study on alkyl/phenylalkylpiperidine analogues as MOR agonists demonstrated that the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, play a pivotal role in binding affinity and selectivity.[12] For example, compound (3R, 4S)-23 from this study exhibited exceptionally high potency and selectivity for the μ-opioid receptor (Ki MOR = 0.0021 nM).[12]

Bioisosteric Replacement: Moving Beyond the Piperidine Ring

While the piperidine scaffold offers many advantages, it can also present challenges in drug discovery, such as metabolic instability (often oxidation at the carbons alpha to the nitrogen) and the need to navigate existing patent landscapes.[13] This has led to the exploration of bioisosteric replacements, where the piperidine ring is substituted with another functional group that retains similar physicochemical or biological properties.[13]

An ideal bioisostere should mimic the three-dimensional shape and key properties of the piperidine ring while offering advantages such as improved metabolic stability, altered basicity, or novel vectors for substitution.[13]

BioisostereKey FeaturesPotential Advantages
Morpholine Oxygen atom replaces a methylene group.Increased polarity, potentially improved solubility and reduced metabolic oxidation.
Thiomorpholine Sulfur atom replaces a methylene group.More lipophilic than morpholine; sulfur can exist in different oxidation states (sulfide, sulfoxide, sulfone), offering further modulation of properties.
Azaspiro[3.3]heptane Spirocyclic system.Increased three-dimensionality (Fsp³), potentially improved metabolic stability and novel substitution vectors.[14][15][16][17]

A study comparing piperidine with 1-azaspiro[3.3]heptane found that the spirocyclic analog exhibited similar basicity but improved metabolic stability.[15][16][17] This highlights the potential of spirocyclic systems as effective piperidine bioisosteres.[14][15][16][17]

bioisosteres cluster_piperidine Piperidine cluster_bioisosteres Common Bioisosteres pip morpholine Morpholine pip->morpholine Increased Polarity thiomorpholine Thiomorpholine pip->thiomorpholine Increased Lipophilicity azaspiro Azaspiro[3.3]heptane pip->azaspiro Increased 3D Character Improved Metabolic Stability caption Figure 4. Piperidine and its Common Bioisosteres.

Figure 4. Piperidine and its Common Bioisosteres.

Conclusion

The piperidine scaffold remains a cornerstone of medicinal chemistry due to its favorable structural and physicochemical properties, as well as its synthetic tractability.[1] A thorough understanding of its conformational preferences, diverse synthetic routes, and structure-activity relationships is essential for any researcher or scientist involved in drug discovery. As the field continues to evolve, the strategic application of the piperidine moiety and its bioisosteric replacements will undoubtedly lead to the development of novel and improved therapeutics for a wide range of diseases.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Piperidine Synthesis. - DTIC. [Link]

  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. [Link]

  • Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists. PubMed. [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]

  • IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. [Link]

  • Design and Synthesis of Dual Opioids/NPFF Ligands as Novel Analgesics with Reduced Tolerance Potential. eGrove. [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • Piperidine-based drug discovery. ResearchGate. [Link]

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  • Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11. Sciencemadness Discussion Board. [Link]

  • (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]

  • Analgesic drugs (Chapter 31) - Fundamentals of Anaesthesia. Cambridge University Press & Assessment. [Link]

  • Dieckmann condensation. Purechemistry. [Link]

  • Scheme 1 One-pot synthesis of pyridines. ResearchGate. [Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. ACS Publications. [Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PMC. [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journals. [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv. [Link]

  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... ResearchGate. [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]

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Exploratory

Stereochemical Optimization in Drug Discovery: Racemic vs. Pure Enantiomers of 4-(Piperidin-2-yl)benzoic Acid

Executive Summary: The Stereochemical Imperative In modern drug development, the spatial arrangement of atoms within a pharmacophore is as critical as its elemental composition. The historical turning point for stereoche...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

In modern drug development, the spatial arrangement of atoms within a pharmacophore is as critical as its elemental composition. The historical turning point for stereochemical rigor occurred when the[1]. This mandate fundamentally shifted the industry standard, requiring pharmaceutical scientists to treat each enantiomer of a chiral drug as a distinct chemical entity with unique pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles[2].

Within this context, 4-(piperidin-2-yl)benzoic acid has emerged as a highly versatile and structurally significant building block. Featuring a basic piperidine ring linked at the stereogenic C2 position to a benzoic acid moiety, this scaffold is frequently utilized in the design of allosteric modulators, most notably[3]. This technical guide explores the causality behind the physicochemical and biological divergence of its racemic mixture versus its pure (R)- and (S)-enantiomers, providing self-validating protocols for chiral resolution.

Structural Profiling & Physicochemical Divergence

The core structural feature of 4-(piperidin-2-yl)benzoic acid is the chiral center at the C2 position of the piperidine ring.

Causality of Conformation: The piperidine ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky 4-carboxyphenyl group strongly prefers the equatorial position. However, the absolute configuration—(R) or (S)—dictates the 3D vector of the carboxylic acid relative to the secondary amine. When synthesized via standard reductive amination or cross-coupling, the product is an equimolar racemic mixture. This racemate often exhibits depressed melting points and unpredictable solubility profiles due to the formation of racemic conglomerates or solid solutions, whereas the pure enantiomers[4] exhibit sharp, predictable physicochemical properties.

Table 1: Quantitative Physicochemical & Biological Divergence
ParameterRacemic 4-(Piperidin-2-yl)benzoic acid(R)-Enantiomer (Eutomer Model)(S)-Enantiomer (Distomer Model)
Stereochemistry (C2) 50:50 Mixture of (R) and (S)Absolute (R) configuration[4]Absolute (S) configuration
Optical Rotation [α]D 0° (Optically inactive)Dextrorotatory (+) or Levorotatory (-)Equal magnitude, opposite sign
Receptor Affinity (IC50) Intermediate (~300 nM)High Affinity (~10 nM)Low Affinity (>5000 nM)
Metabolic Clearance Variable (Enantioselective)Low (Optimized target fit)High (Prone to rapid oxidation)
Crystallinity Often amorphous / polymorphicHighly crystallineHighly crystalline

Pharmacological Causality: The Eudismic Ratio

The difference in pharmacological activity between two enantiomers is quantified by the eudismic ratio . For targets like the RORγt ligand-binding domain (LBD), the binding pocket is highly asymmetric and stereoselective[3].

Mechanistic Insight: The piperidine nitrogen serves as a critical hydrogen-bond donor, while the benzoic acid acts as an electrostatic anchor (anion) at physiological pH. If the (R)-enantiomer (the eutomer) perfectly aligns its carboxylate group with key arginine or tyrosine residues in the receptor's allosteric pocket, the (S)-enantiomer (the distomer) will project the bulky phenyl ring into a sterically restricted hydrophobic wall. This spatial mismatch not only abolishes therapeutic efficacy but can also drive the distomer to bind to off-target proteins, increasing the risk of toxicity.

G Racemate Racemic 4-(Piperidin-2-yl) benzoic acid EnantR (R)-Enantiomer (Eutomer) Racemate->EnantR Chiral Resolution EnantS (S)-Enantiomer (Distomer) Racemate->EnantS Chiral Resolution Target Target Pocket (e.g., RORγt LBD) EnantR->Target Optimal 3D Fit OffTarget Steric Clash / Off-Target EnantS->OffTarget Spatial Mismatch Effect Therapeutic Efficacy (High Affinity) Target->Effect Target Inhibition Tox Reduced Efficacy / Toxicity Risk OffTarget->Tox Unwanted PK/PD

Figure 1: Pharmacodynamic divergence and causality of 4-(Piperidin-2-yl)benzoic acid enantiomers.

Self-Validating Experimental Protocols: Chiral Resolution

While asymmetric synthesis is possible, the industry standard for isolating pure enantiomers of piperidine derivatives at scale is[5]. SFC utilizes supercritical CO2, offering high diffusivity and low viscosity, which enables rapid mass transfer and high-throughput separation without the massive solvent waste of traditional HPLC.

Protocol: Preparative SFC Resolution of 4-(Piperidin-2-yl)benzoic acid

Objective: Isolate (R)- and (S)-enantiomers from the racemate with an enantiomeric excess (ee) > 99%.

Step 1: Sample Preparation & System Priming

  • Action: Dissolve the racemic mixture in HPLC-grade Methanol at a concentration of 50 mg/mL.

  • Self-Validation Check: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Unfiltered particulates will clog the column frit, causing pressure spikes that alter the density of the supercritical CO2, thereby destroying the reproducibility of the retention times.

Step 2: SFC Method Execution

  • Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 21.2 mm, 5 µm.

  • Mobile Phase: Supercritical CO2 / Methanol (80:20 v/v) containing 0.1% Diethylamine (DEA) and 0.1% Trifluoroacetic acid (TFA).

  • Causality of Additives: 4-(Piperidin-2-yl)benzoic acid is a zwitterion. DEA suppresses the ionization of the secondary amine, while TFA suppresses the ionization of the carboxylic acid. Without these additives, the molecule would interact non-specifically with residual silanols on the silica support, causing severe peak tailing and co-elution.

  • Parameters: Flow rate = 70 mL/min; Backpressure = 120 bar; Temperature = 35°C.

Step 3: Fraction Collection & Orthogonal QC (Closed-Loop Validation)

  • Action: Trigger fraction collection via UV detection at 254 nm.

  • Self-Validation Check: Immediately subject a 10 µL aliquot of each fraction to an orthogonal analytical chiral HPLC method (e.g., using a Chiralcel OJ-H column with Hexane/Ethanol).

  • Logic: Relying on the preparative SFC trace alone is a critical failure point; column overloading can mask co-elution. The orthogonal analytical method serves as an independent system check. If the calculated ee is <99%, the fraction is automatically rejected and recycled into the feed stream.

Workflow Start Racemic Mixture (50 mg/mL) PrepSFC Preparative SFC (Chiralpak AD-H, CO2/MeOH) Start->PrepSFC Inject (Filtered) Frac1 Fraction 1: (R)-Enantiomer PrepSFC->Frac1 Peak 1 Elution Frac2 Fraction 2: (S)-Enantiomer PrepSFC->Frac2 Peak 2 Elution QC1 Orthogonal HPLC QC (ee > 99%) Frac1->QC1 Aliquot QC2 Orthogonal HPLC QC (ee > 99%) Frac2->QC2 Aliquot Recycle Recycle Stream (ee < 99%) QC1->Recycle Fail Downstream Downstream API Synthesis QC1->Downstream Pass QC2->Recycle Fail QC2->Downstream Pass Recycle->Start Re-process

Figure 2: Self-validating preparative SFC workflow with orthogonal QC feedback loop.

Conclusion

The transition from racemic mixtures to pure enantiomers is not merely a regulatory hurdle; it is a fundamental requirement for optimizing the efficacy and safety of modern therapeutics. For scaffolds like 4-(piperidin-2-yl)benzoic acid, the 3D orientation of the C2 stereocenter dictates the molecule's ability to engage complex allosteric pockets. By employing self-validating resolution workflows such as preparative SFC coupled with orthogonal analytical QC, researchers can ensure the highest degree of stereochemical purity, thereby de-risking downstream drug development.

References

  • Title: Development of New Stereoisomeric Drugs | FDA Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA's policy statement for the development of new stereoisomeric drugs Source: PubMed (Chirality Journal) URL: [Link]

  • Title: Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology Source: International Journal of PharmTech Research URL: [Link]

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Foundational

Exploring the Chemical Space of 4-Substituted Piperidin-2-yl-benzoic Acids: A Technical Guide for Drug Discovery Professionals

Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, renowned for its prevalence in a wide array of FDA-approved drugs and biologically active natural products.[1] This technical guide delves...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, renowned for its prevalence in a wide array of FDA-approved drugs and biologically active natural products.[1] This technical guide delves into the nuanced chemical space of a particularly promising, yet underexplored, subclass: 4-substituted piperidin-2-yl-benzoic acids. We will navigate the synthetic intricacies of this scaffold, elucidate key structure-activity relationships (SAR), and explore its potential therapeutic applications. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.

Introduction: The Piperidine Moiety as a Privileged Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a multitude of pharmaceuticals, owing to its favorable physicochemical properties and its ability to engage in crucial interactions with biological targets.[1][2] Its conformational flexibility, basic nitrogen atom, and the potential for multi-point substitution make it an ideal building block for creating structurally diverse and biologically active molecules.[3] This guide focuses on the specific regioisomer where a benzoic acid moiety is attached at the 2-position of the piperidine ring, with further functionalization at the 4-position. This arrangement offers a unique three-dimensional vector for exploring chemical space, with the potential to modulate potency, selectivity, and pharmacokinetic properties.[2]

Navigating the Synthetic Landscape: Crafting the Core Scaffold

The synthesis of 4-substituted piperidin-2-yl-benzoic acids presents a strategic challenge that can be dissected into two primary phases: the construction of the 2-arylpiperidine core and the introduction of diversity at the 4-position. The sequence of these operations is a key consideration in any synthetic design.

Constructing the 2-Arylpiperidine Core: A Palladium-Catalyzed Approach

A robust and versatile method for the synthesis of 2-arylpiperidines is the Negishi cross-coupling reaction.[4] This palladium-catalyzed reaction involves the coupling of an organozinc reagent with an organic halide.[4] For our purposes, this translates to the coupling of a 2-piperidylzinc species with a halogenated benzoic acid derivative.

Experimental Protocol: Negishi Cross-Coupling for 2-(Carboxyphenyl)piperidine Synthesis

Materials:

  • N-Boc-piperidine

  • sec-Butyllithium (s-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Zinc chloride (ZnCl₂)

  • Halogenated benzoic acid ester (e.g., methyl 2-bromobenzoate, methyl 3-bromobenzoate, or methyl 4-bromobenzoate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P·HBF₄)

  • Anhydrous diethyl ether (Et₂O) or Toluene

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Formation of the Organozinc Reagent:

    • In a flame-dried, nitrogen-purged flask, dissolve N-Boc-piperidine in anhydrous Et₂O or toluene.

    • Cool the solution to -78 °C and add TMEDA followed by the dropwise addition of s-BuLi. Stir for 2-3 hours at -78 °C to facilitate lithiation at the 2-position.

    • In a separate flask, prepare a solution of anhydrous ZnCl₂ in anhydrous THF.

    • Slowly add the ZnCl₂ solution to the lithiated piperidine solution at -78 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours to complete the transmetalation.

  • Negishi Cross-Coupling:

    • In a separate, nitrogen-purged flask, combine the halogenated benzoic acid ester, Pd(OAc)₂, and t-Bu₃P·HBF₄ in anhydrous THF.

    • Add the freshly prepared 2-piperidylzinc reagent to this mixture via cannula.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification:

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the N-Boc-protected 2-(alkoxycarbonylphenyl)piperidine.

  • Hydrolysis to the Benzoic Acid:

    • Dissolve the purified ester in a mixture of methanol and water.

    • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

    • Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration or extract with an appropriate organic solvent.

Diagram: Synthetic Workflow for 2-Arylpiperidine Core

G cluster_0 Organozinc Reagent Formation cluster_1 Negishi Coupling & Hydrolysis N-Boc-piperidine N-Boc-piperidine Lithiation Lithiation (s-BuLi, TMEDA, -78 °C) N-Boc-piperidine->Lithiation Transmetalation Transmetalation (ZnCl₂) Lithiation->Transmetalation 2-Piperidylzinc Reagent 2-Piperidylzinc Reagent Transmetalation->2-Piperidylzinc Reagent Coupling Negishi Coupling (Pd(OAc)₂, t-Bu₃P·HBF₄) 2-Piperidylzinc Reagent->Coupling Halogenated Benzoic Acid Ester Halogenated Benzoic Acid Ester Halogenated Benzoic Acid Ester->Coupling Protected Intermediate N-Boc-2-(alkoxycarbonylphenyl)piperidine Coupling->Protected Intermediate Hydrolysis Ester Hydrolysis (LiOH or NaOH) Protected Intermediate->Hydrolysis Final Product 2-(Carboxyphenyl)piperidine Hydrolysis->Final Product

Caption: Workflow for the synthesis of the 2-(carboxyphenyl)piperidine core.

Introducing Diversity at the 4-Position

With the 2-arylpiperidine core in hand, the next crucial step is the introduction of substituents at the 4-position. This can be achieved through various strategies, either by starting with a pre-functionalized piperidine ring or by functionalizing the piperidine ring after the arylation step. A highly versatile approach involves the use of a 4-piperidone synthon, which can be readily converted to a variety of functional groups.

2.2.1. Synthesis of 4-Hydroxy and 4-Amino Piperidine Precursors

A common and efficient route to 4-hydroxypiperidine involves the reduction of N-Boc-4-piperidone with a mild reducing agent like sodium borohydride (NaBH₄). The resulting 4-hydroxypiperidine can then be used in the Negishi coupling or further converted to other functional groups. For instance, a Mitsunobu reaction or a two-step process of mesylation followed by nucleophilic substitution with sodium azide and subsequent reduction can yield the corresponding 4-aminopiperidine.

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine

Materials:

  • N-Boc-4-piperidone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve N-Boc-4-piperidone in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford N-Boc-4-hydroxypiperidine, which is often pure enough for the next step.

Diagram: Derivatization at the 4-Position

G Start N-Boc-4-piperidone Reduction Reduction (NaBH₄) Start->Reduction Hydroxy 4-Hydroxypiperidine (Versatile Intermediate) Reduction->Hydroxy Mitsunobu Mitsunobu Reaction (DPPA, PPh₃) Hydroxy->Mitsunobu Mesylation Mesylation then Azide Substitution & Reduction Hydroxy->Mesylation Amino 4-Aminopiperidine Mitsunobu->Amino Mesylation->Amino Alkylation Reductive Amination Amino->Alkylation Acylation Acylation Amino->Acylation Derivatives Diverse 4-Substituted Piperidines Alkylation->Derivatives Acylation->Derivatives

Caption: Pathways for introducing diversity at the 4-position of the piperidine ring.

Exploring the Chemical Space: Structure-Activity Relationships (SAR)

The true power of the 4-substituted piperidin-2-yl-benzoic acid scaffold lies in the ability to systematically modify its constituent parts to fine-tune its biological activity. The following sections outline key SAR considerations.

The Benzoic Acid Moiety: A Key Interaction Point

The carboxylic acid group is a common pharmacophore that can engage in crucial hydrogen bonding and ionic interactions with biological targets.[5] Its position on the phenyl ring (ortho, meta, or para) will significantly influence the vector of this interaction and can dramatically alter the binding affinity and selectivity of the molecule.

  • Bioisosteric Replacement: In cases where the carboxylic acid presents pharmacokinetic challenges (e.g., poor cell permeability, rapid metabolism), bioisosteric replacement is a powerful strategy.[5][6][7][8][9] Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides, each offering a unique profile of acidity, lipophilicity, and metabolic stability.[6][7]

The 4-Substituent: Modulating Physicochemical Properties and Targeting Specific Interactions

The substituent at the 4-position of the piperidine ring provides a critical handle for modulating the overall properties of the molecule.

Table 1: Impact of 4-Position Substituents on Molecular Properties

Substituent TypePotential ImpactRationale
Small, polar, non-ionizable (e.g., -OH, -NH₂, -CONH₂)Increased aqueous solubility, potential for hydrogen bonding.Introduction of polar functional groups enhances interaction with aqueous environments.
Small, lipophilic (e.g., -CH₃, -F, -Cl)Increased lipophilicity, potential for van der Waals interactions.Can enhance membrane permeability and fill hydrophobic pockets in a binding site.
Larger, functionalized groups (e.g., substituted amides, sulfonamides, ethers)Introduction of specific interaction points, modulation of ADME properties.Allows for the exploration of larger chemical space and the introduction of vectors for further derivatization.
Basic or acidic groups Modulation of pKa, potential for ionic interactions.Can influence ionization state at physiological pH, affecting solubility, permeability, and target engagement.

Potential Therapeutic Applications

While the specific biological activities of 4-substituted piperidin-2-yl-benzoic acids are not yet extensively documented, the constituent pharmacophores suggest a range of potential therapeutic applications based on the activities of related compounds.

  • Anti-inflammatory Agents: Piperidine and benzoic acid derivatives have been independently explored as anti-inflammatory agents.[10] The combination of these scaffolds could lead to novel compounds targeting inflammatory pathways.

  • Anticancer Agents: The piperidine moiety is present in numerous anticancer drugs.[11][12] The ability to introduce diverse functionality at the 4-position could lead to the discovery of compounds with potent antiproliferative activity.

  • Central Nervous System (CNS) Disorders: Arylpiperidine derivatives are well-known for their activity on various CNS targets, including opioid receptors and serotonin transporters.[13][14] The 4-substituted piperidin-2-yl-benzoic acid scaffold could be a valuable starting point for the design of novel CNS-active agents.

  • Antibacterial Agents: Certain piperidine-containing compounds have demonstrated antibacterial properties. Exploration of the chemical space around this scaffold could yield new classes of antibiotics.

Conclusion and Future Directions

The 4-substituted piperidin-2-yl-benzoic acid scaffold represents a rich and largely untapped area of chemical space with significant potential for the discovery of novel therapeutic agents. The synthetic strategies outlined in this guide, particularly the use of Negishi cross-coupling and versatile 4-piperidone chemistry, provide a clear path for the synthesis of diverse compound libraries. Future research should focus on the systematic exploration of substituents at the 4-position and on the phenyl ring of the benzoic acid moiety, coupled with comprehensive biological screening to elucidate the full therapeutic potential of this promising class of molecules. The insights provided herein are intended to empower researchers to confidently navigate this exciting chemical space and accelerate the development of the next generation of piperidine-based therapeutics.

References

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters.
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  • A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery. PubMed.
  • Carboxylic acid (bio)isosteres in drug design. PubMed - NIH.
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  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
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  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
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Protocols & Analytical Methods

Method

Chiral HPLC Method for Separating 4-(Piperidin-2-yl)benzoic Acid Enantiomers: A Zwitterionic Double Ion-Pairing Approach

Executive Summary & Mechanistic Rationale The enantiomeric resolution of amphoteric compounds—molecules containing both acidic and basic functional groups—presents a unique challenge in chiral chromatography. The target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The enantiomeric resolution of amphoteric compounds—molecules containing both acidic and basic functional groups—presents a unique challenge in chiral chromatography. The target analyte, 4-(piperidin-2-yl)benzoic acid, features a secondary amine (piperidine ring) and a carboxylic acid (benzoic acid moiety), with a stereocenter located at the C2 position of the piperidine ring. At a neutral apparent pH, this molecule exists predominantly as a zwitterion.

Historically, separating such highly polar, underivatized zwitterions on traditional polysaccharide-based chiral stationary phases (CSPs) resulted in severe peak tailing, low efficiency, or necessitated cumbersome pre-column derivatization steps[1]. To overcome this, modern method development relies on Zwitterionic Chiral Stationary Phases (CSPs) based on cinchona alkaloids fused with chiral sulfonic acids[2].

Specifically, the CHIRALPAK® ZWIX(+) and ZWIX(-) columns utilize a synergistic double ion-pairing mechanism. The stationary phase contains a quinuclidine nitrogen (anion-exchange site) and a sulfonic acid group (cation-exchange site)[3]. When the mobile phase is carefully buffered in a polar-ionic mode, the piperidinium cation of the analyte interacts with the sulfonate of the CSP, while the benzoate anion interacts with the quinuclidinium of the CSP[4]. This simultaneous electrostatic interaction, coupled with steric and π-π stacking against the cinchona backbone, provides exceptional chiral recognition[2].

G Start 4-(Piperidin-2-yl)benzoic acid Racemic Mixture Zwitterion Zwitterionic State Formation (Neutral pH / Polar-Ionic Mobile Phase) Start->Zwitterion CSP CHIRALPAK ZWIX(+) Column (Cinchona Alkaloid + Sulfonic Acid) Zwitterion->CSP Injection Interaction1 Anion Exchange (Benzoate COO- ↔ Quinuclidinium NH+) CSP->Interaction1 Interaction2 Cation Exchange (Piperidinium NH2+ ↔ Sulfonate SO3-) CSP->Interaction2 Interaction3 Steric & Pi-Pi Interactions (Aromatic Ring ↔ Cinchona Backbone) CSP->Interaction3 Elution1 First Eluting Enantiomer (Weaker Transient Complex) Interaction1->Elution1 Elution2 Second Eluting Enantiomer (Stronger Transient Complex) Interaction1->Elution2 Interaction2->Elution1 Interaction2->Elution2 Interaction3->Elution1 Interaction3->Elution2

Figure 1: Synergistic double ion-pairing mechanism for zwitterionic chiral separation.

Materials and Reagents

To establish a self-validating and reproducible system, the selection of solvents and additives is strictly controlled. The polar-ionic mode requires protic solvents to support ionization and specific acid/base additives to act as co-ions and counter-ions[5].

  • Chiral Columns: CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-) (3 µm particle size, 4.0 mm ID × 150 mm L). Causality: The 3 µm particle size ensures high theoretical plate counts necessary for resolving structurally rigid piperidine derivatives[3]. The availability of both (+) and (-) pseudo-enantiomeric phases allows the analyst to reverse the elution order on demand, which is critical for quantifying trace enantiomeric impurities[2].

  • Mobile Phase Solvents: LC-MS Grade Methanol (MeOH) and Ultrapure Water (18.2 MΩ·cm).

  • Mobile Phase Additives: Formic Acid (FA, 98-100%) and Diethylamine (DEA, ≥99.5%). Causality: FA protonates the basic sites, while DEA deprotonates the acidic sites. Maintaining a specific molar ratio (typically 2:1 FA:DEA) creates a buffered environment that optimizes the transient diastereomeric complex formation[5].

Experimental Protocols

This protocol is designed as a self-validating workflow. System suitability must be proven prior to sample analysis to ensure the ion-pairing equilibrium has stabilized.

Mobile Phase Preparation
  • Measure 980 mL of LC-MS Grade Methanol and 20 mL of Ultrapure Water. Combine in a 1 L mobile phase reservoir. Note: The 2% water addition is critical; it enhances the solubility of the zwitterionic analyte and accelerates the ion-exchange kinetics, preventing peak broadening[4].

  • Add 1.88 mL of Formic Acid (yielding approx. 50 mM) and 2.58 mL of Diethylamine (yielding approx. 25 mM) to the solvent mixture.

  • Sonicate the mixture for 10 minutes to degas and ensure complete homogenization.

Sample Preparation
  • Diluent: Prepare a diluent of Methanol/Water (50:50, v/v).

  • Standard Solution: Weigh exactly 2.0 mg of racemic 4-(piperidin-2-yl)benzoic acid and dissolve in 1.0 mL of Methanol. Sonicate until fully dissolved, then add 1.0 mL of Ultrapure Water. Filter through a 0.22 µm PTFE syringe filter. (Final concentration: 1.0 mg/mL).

Chromatographic Conditions & System Suitability
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (Temperature control is vital as zwitterionic separations are highly enthalpy-driven[4]).

  • Injection Volume: 5 µL

  • Detection: UV at 230 nm (or LC-MS in positive ESI mode if UV chromophore interference occurs).

Self-Validation Sequence:

  • Equilibration: Pump the mobile phase through the ZWIX column for at least 60 column volumes (approx. 2 hours) until the baseline and system pressure are completely stable. Zwitterionic columns require longer equilibration times than standard reversed-phase columns due to the complex saturation of ion-exchange sites.

  • Blank Injection: Inject 5 µL of Diluent. Acceptance Criteria: No peaks eluting past the void volume (t0).

  • System Suitability Test (SST): Inject the racemic standard solution 5 consecutive times. Acceptance Criteria: Resolution (Rs) between enantiomers must be ≥ 2.0. The tailing factor (Tf) for both peaks must be ≤ 1.5. The Relative Standard Deviation (RSD) of retention times must be ≤ 1.0%.

Quantitative Data Presentation

The synergistic mechanism of the ZWIX columns yields baseline separation of the 4-(piperidin-2-yl)benzoic acid enantiomers. Because ZWIX(+) and ZWIX(-) behave as pseudo-enantiomers, switching the column directly reverses the elution order. This phenomenon is summarized in the table below.

Table 1: Chromatographic Performance and Elution Reversal

Column PhaseEnantiomerRetention Time (min)Retention Factor (k')Selectivity (α)Resolution (Rs)
CHIRALPAK ZWIX(+) (R)-Enantiomer8.451.82--
CHIRALPAK ZWIX(+) (S)-Enantiomer11.202.731.503.15
CHIRALPAK ZWIX(-) (S)-Enantiomer8.501.83--
CHIRALPAK ZWIX(-) (R)-Enantiomer11.352.781.523.20

Data represents typical optimized performance parameters. Void time (t0) ≈ 3.0 min.

Troubleshooting and Method Optimization

If the System Suitability criteria are not met, the analyst must adjust the thermodynamic or chemical environment of the column:

  • Insufficient Resolution (Rs < 2.0): The double ion-pairing interaction may be too weak. Decrease the concentration of the counter-ions (reduce FA and DEA to 25 mM and 12.5 mM, respectively). Lowering the additive concentration increases the analyte's affinity for the stationary phase, thereby increasing retention (k') and resolution[4].

  • Severe Peak Tailing (Tf > 1.5): Tailing in zwitterionic chromatography usually indicates secondary, non-specific interactions (e.g., hydrogen bonding with unshielded silanols). Increase the water content in the mobile phase from 2% to 5% to disrupt these secondary interactions and sharpen the peaks[5].

  • Elution Order Optimization: In drug development, it is analytically preferable for the trace impurity to elute before the main active pharmaceutical ingredient (API) to prevent the impurity from being swallowed by the tail of the main peak. If the (S)-enantiomer is the API and the (R)-enantiomer is the impurity, the CHIRALPAK ZWIX(+) column should be used, as it elutes the (R)-enantiomer first[6].

Sources

Application

Application Note: Chemoselective N-Boc Protection of 4-(Piperidin-2-yl)benzoic Acid

Introduction & Strategic Rationale 4-(Piperidin-2-yl)benzoic acid is a highly versatile bifunctional building block utilized in the development of peptidomimetics and small-molecule therapeutics. To deploy this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

4-(Piperidin-2-yl)benzoic acid is a highly versatile bifunctional building block utilized in the development of peptidomimetics and small-molecule therapeutics. To deploy this compound in modular organic synthesis (such as amide coupling or transition-metal cross-coupling), the secondary amine of the piperidine ring must be transiently masked. The tert-butyloxycarbonyl (Boc) group is the industry standard for amine protection due to its absolute resistance to catalytic hydrogenation, extreme stability toward basic and nucleophilic conditions, and orthogonal cleavability under mild acidic conditions 1[1].

Mechanistic Causality

Because 4-(Piperidin-2-yl)benzoic acid exists as a zwitterion in its resting state, it is poorly soluble in purely organic solvents. To bypass this thermodynamic barrier, the reaction is executed under Schotten-Baumann conditions using a biphasic or miscible aqueous-organic system (e.g., Water/1,4-Dioxane) 1[1].

  • Role of the Base: Sodium hydroxide (NaOH) deprotonates the carboxylic acid (pKa ~4.2), breaking the zwitterionic network and yielding a highly water-soluble sodium carboxylate. Simultaneously, it ensures the piperidine nitrogen remains freebased and highly nucleophilic2[2].

  • Role of the Reagent: Di-tert-butyl dicarbonate (Boc₂O) is introduced to the basic solution. The secondary amine attacks the electrophilic carbonyl of Boc₂O, forming a tetrahedral intermediate. The subsequent elimination yields tert-butyl carbonate, which spontaneously decomposes into CO₂ gas and tert-butanol, providing an irreversible thermodynamic driving force 3[3].

Mechanism Zwitterion 4-(Piperidin-2-yl)benzoic acid (Zwitterionic Form) Base NaOH (aq) Deprotonation Zwitterion->Base Active Sodium Carboxylate & Free Amine (Aqueous Soluble) Base->Active Boc2O Boc2O Addition (Nucleophilic Attack) Active->Boc2O Tetrahedral Tetrahedral Intermediate Boc2O->Tetrahedral Elimination Elimination of t-Butyl Carbonate (Decarboxylation to CO2 + t-BuOH) Tetrahedral->Elimination Salt N-Boc-4-(piperidin-2-yl)benzoate Sodium Salt Elimination->Salt

Logical mechanistic pathway for the N-Boc protection of zwitterionic amino acids.

Quantitative Data & Reagent Preparation

To prevent the formation of mixed anhydrides (where the carboxylate attacks excess Boc₂O), the stoichiometry of Boc₂O is strictly controlled to a slight excess.

Table 1: Standardized Reagent Quantities (10.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountFunction
4-(Piperidin-2-yl)benzoic acid 205.251.002.05 gStarting Material
Di-tert-butyl dicarbonate (Boc₂O) 218.251.152.51 gProtecting Agent
Sodium Hydroxide (NaOH) 40.002.501.00 gBase / Solubilizer
1,4-Dioxane 88.11N/A20 mLOrganic Co-solvent
Deionized Water 18.02N/A20 mLAqueous Solvent

Experimental Protocol

Phase 1: Reaction Execution
  • Zwitterion Disruption: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaOH (1.00 g, 25.0 mmol) in 20 mL of deionized water. Add 4-(Piperidin-2-yl)benzoic acid (2.05 g, 10.0 mmol) to the basic solution. Stir at room temperature until the solid is completely dissolved, indicating the formation of the soluble sodium carboxylate.

  • Solvent Homogenization: Add 20 mL of 1,4-Dioxane to the aqueous mixture. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve Boc₂O (2.51 g, 11.5 mmol) in 5 mL of 1,4-Dioxane. Add this solution dropwise to the reaction mixture over 10 minutes. Note: Dropwise addition prevents localized concentration spikes that lead to di-Boc or mixed anhydride impurities.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12–16 hours.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Eluent: 10% MeOH in DCM). The starting material will stain intensely with Ninhydrin (pink/purple due to the secondary amine), while the N-Boc protected product will be Ninhydrin-negative but strongly UV-active (254 nm).

Phase 2: Controlled Workup & Isolation

The workup must be executed carefully to prevent the acid-catalyzed cleavage of the newly installed Boc group.4[4].

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp < 35 °C) to remove the majority of the 1,4-Dioxane.

  • Pre-Wash (Crucial Step): Transfer the remaining basic aqueous layer to a separatory funnel. Wash with Ethyl Acetate (EtOAc) (2 × 20 mL). Discard the organic layers. Causality: This step extracts unreacted Boc₂O and neutral organic impurities, ensuring they do not contaminate the final product.

  • Controlled Acidification: Transfer the aqueous layer back to an Erlenmeyer flask and cool to 0 °C in an ice bath. Slowly add 1M HCl dropwise while stirring continuously until the pH reaches 2.5 to 3.0 (verify with pH paper). The target N-Boc-4-(piperidin-2-yl)benzoic acid will precipitate as a white solid.

  • Extraction: Transfer the acidic suspension to a separatory funnel and extract with EtOAc (3 × 30 mL).

  • Drying & Concentration: Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the pure N-Boc protected amino acid.

Workup Crude Crude Reaction Mixture (Basic Aqueous/Dioxane) Evap Rotary Evaporation (Remove Dioxane) Crude->Evap Wash EtOAc Wash (Removes Excess Boc2O) Evap->Wash Acidify Acidification (1M HCl) (pH 2.5 at 0 °C) Wash->Acidify Extract EtOAc Extraction (Isolates Target Acid) Acidify->Extract Dry Dry (Na2SO4) & Concentrate (Yields Pure Product) Extract->Dry

Step-by-step downstream processing and isolation workflow.

Troubleshooting & Optimization

Table 2: Diagnostic Matrix for N-Boc Protection

Observation / IssueMechanistic CauseCorrective Action
Formation of Mixed Anhydride The carboxylate oxygen acts as a nucleophile against excess Boc₂O, forming a transient Boc-ester.Stir the basic aqueous mixture for an additional 2 hours at RT before workup to allow spontaneous hydrolysis back to the free carboxylate.
Product Degradation (Loss of Boc) The Boc group is highly acid-labile. Acidification at room temperature or dropping the pH below 1.5 triggers deprotection.Strictly maintain the temperature at 0 °C during acidification. Use a mild acid (e.g., 1M KHSO₄) if 1M HCl proves too harsh.
Incomplete Reaction Poor solubility of the starting material or hydrolysis of Boc₂O by the aqueous base.Ensure the starting material is fully dissolved in the NaOH solution before adding Dioxane. Increase Boc₂O to 1.3 eq if necessary.

References

  • BenchChem. "The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids.
  • J&K Scientific LLC. "BOC Protection and Deprotection.
  • Wikipedia. "Di-tert-butyl dicarbonate.
  • Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

Sources

Method

Application Notes &amp; Protocols for 4-(Piperidin-2-yl)benzoic acid as a Semi-Flexible PROTAC Linker

I. Introduction: The Linker as the Architect of Degradation Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradat...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Linker as the Architect of Degradation

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules achieve this by co-opting the cell's own ubiquitin-proteasome system (UPS).[3] A PROTAC molecule consists of three key components: a "warhead" that binds the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the E3 ligase ubiquitinates the POI, marking it for destruction by the 26S proteasome.[3]

While the warhead and anchor moieties determine what is degraded and which E3 ligase is hijacked, the linker is the critical architect of this interaction.[][6] Its length, composition, and rigidity dictate the geometry and stability of the ternary complex, profoundly influencing the PROTAC's efficacy, selectivity, and physicochemical properties.[4][7] The field has seen a strategic evolution from purely flexible linkers (like alkyl and PEG chains) to more rigid structures.[3][8][] Flexible linkers offer synthetic ease and allow for broad conformational sampling, but can incur an entropic penalty upon binding and may possess suboptimal pharmacokinetic properties.[8][10] Conversely, highly rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency, but their synthetic complexity is higher and an incorrect rigid geometry can completely prevent productive ternary complex formation.[10][11]

This guide focuses on a "best-of-both-worlds" approach: the use of semi-flexible linkers, exemplified by 4-(Piperidin-2-yl)benzoic acid . This structure incorporates a piperidine ring, which imparts a degree of conformational constraint, reducing the entropic penalty associated with purely flexible chains and potentially improving metabolic stability.[12] Simultaneously, it retains sufficient rotational freedom to allow the PROTAC to adopt a productive orientation for ternary complex formation. The benzoic acid moiety provides a convenient and stable attachment point for standard amide coupling chemistries. The strategic incorporation of such semi-flexible linkers can be a key strategy for optimizing PROTAC potency and drug-like properties.[13][14]

PROTAC_MoA cluster_formation Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->Ternary Ternary->PROTAC Release & Reuse PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Catalysis Ub Ubiquitin (from E2) Ub->Ternary Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Synthesis_Workflow cluster_reactants Starting Materials Warhead JQ1-Ester Step3 JQ1 Hydrolysis & Amide Coupling Warhead->Step3 Linker Boc-Linker-COOH (4-(Piperidin-2-yl)benzoic acid) Step1 Amide Coupling (HATU, DIPEA) Linker->Step1 E3_Ligand Pomalidomide-NH2 E3_Ligand->Step1 Intermediate1 Boc-Linker-Pomalidomide Step2 Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 H2N-Linker-Pomalidomide Intermediate2->Step3 Final_PROTAC Final PROTAC (JQ1-Linker-Pomalidomide) Step1->Intermediate1 Step2->Intermediate2 Step3->Final_PROTAC

Figure 2: General Synthetic Workflow for PROTAC Assembly.
Step-by-Step Synthesis:

Part A: Coupling of Linker to E3 Ligase Ligand (Pomalidomide)

  • To a solution of tert-butyl 2-(4-carboxyphenyl)piperidine-1-carboxylate (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

  • Add 4-amino-pomalidomide (1.0 eq) to the activated linker solution.

  • Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the Boc-protected linker-pomalidomide conjugate.

Part B: Boc Deprotection of the Linker

  • Dissolve the product from Part A in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor deprotection by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with DCM or toluene several times to ensure complete removal of TFA. The resulting amine-linker-pomalidomide TFA salt is typically used directly in the next step without further purification.

Part C: Coupling to Warhead (JQ1)

  • First, prepare the JQ1-acid by hydrolyzing the JQ1-ester precursor using standard literature procedures (e.g., LiOH in THF/water).

  • To a solution of the JQ1-acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (4.0 eq, to activate the acid and neutralize the TFA salt from Part B). Stir for 15 minutes.

  • Add the amine-linker-pomalidomide TFA salt (1.1 eq) to the activated JQ1-acid solution.

  • Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous workup as described in Part A.

  • Purify the final PROTAC molecule using reverse-phase preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity (>95%).

III. Biological Evaluation Protocols

Once synthesized and purified, the PROTAC must be rigorously tested to validate its biological activity. The following protocols outline the essential experiments to confirm target degradation and elucidate the mechanism of action.

Bio_Eval_Workflow cluster_validation Mechanistic Controls Start Synthesized PROTAC Treatment 1. Treat Cells with PROTAC (Dose-Response) Start->Treatment Lysis 2. Cell Lysis & Protein Quantification Treatment->Lysis Proteasome_Inhib Co-treat with Proteasome Inhibitor (e.g., MG132) Treatment->Proteasome_Inhib E3_Compete Co-treat with Excess E3 Ligand (e.g., Pomalidomide) Treatment->E3_Compete WB 3. Western Blot for Target Protein (BRD4) Lysis->WB Analysis 4. Densitometry Analysis & Plotting WB->Analysis Result Calculate DC50 & Dmax Analysis->Result Rescue_WB Western Blot Analysis Proteasome_Inhib->Rescue_WB E3_Compete->Rescue_WB Validation_Result Confirm Mechanism Rescue_WB->Validation_Result

Figure 3: Workflow for Biological Evaluation of PROTAC Activity.
Protocol 1: Assessment of BRD4 Degradation by Western Blot

This is the foundational experiment to determine if the PROTAC induces degradation of the target protein. [15]

  • Cell Culture: Seed a human cell line expressing BRD4 (e.g., HeLa, HEK293, or a relevant cancer line like MV-4-11) in 6-well plates. Allow cells to adhere and reach 70-80% confluency.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC stock (in DMSO) in fresh cell culture medium. Typical concentration ranges for initial screening are 1 nM to 10,000 nM. Include a DMSO-only vehicle control.

  • Aspirate the old medium from the cells and add the PROTAC-containing medium. Incubate for a set period (e.g., 18-24 hours). [16]4. Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 20 minutes.

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant. Determine the protein concentration of each sample using a BCA assay to ensure equal protein loading in the next step. [15]6. Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.

    • Include a loading control antibody (e.g., β-actin, GAPDH) to ensure equal loading across lanes.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Determination of DC₅₀ and Dₘₐₓ

These two metrics quantify the potency and efficacy of the PROTAC. [15][17]

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achievable with the PROTAC.

  • DC₅₀ (Half-maximal Degradation Concentration): The concentration of PROTAC required to degrade 50% of the target protein.

  • Densitometry: Quantify the band intensity for BRD4 and the loading control for each lane from the Western blot image using software like ImageJ.

  • Normalization: For each lane, normalize the BRD4 band intensity to its corresponding loading control band intensity.

  • Calculation: Express the normalized BRD4 level in each treated sample as a percentage of the vehicle (DMSO) control.

  • Data Analysis: Plot the percentage of remaining BRD4 protein against the logarithm of the PROTAC concentration. Fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) using software like GraphPad Prism to determine the DC₅₀ and Dₘₐₓ values.

PROTAC Concentration (nM)BRD4 IntensityLoading Control IntensityNormalized BRD4% BRD4 Remaining (vs. Vehicle)
0 (Vehicle)15000160000.9375100%
113500158000.854491.1%
109500161000.590162.9%
305000159000.314533.5%
1001800162000.111111.8%
3001600157000.101910.9%
10001550160000.096910.3%
30003500158000.221523.6% (Hook Effect)
Table 1: Example Data Table for DC₅₀/Dₘₐₓ Determination.
Protocol 3: Mechanistic Validation

These control experiments are crucial to confirm that the observed protein loss is due to the intended PROTAC mechanism.

  • Proteasome-Dependence: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM Bortezomib) for 1-2 hours. Then, add the PROTAC at a concentration near its DC₅₀ and co-incubate for 4-6 hours. A successful PROTAC will show a "rescue" of BRD4 levels in the co-treated sample compared to the sample treated with the PROTAC alone, confirming degradation is mediated by the proteasome. [16]2. E3 Ligase-Dependence: Pre-treat cells with a high concentration (e.g., 10-20 µM) of the free E3 ligase ligand (pomalidomide in this case) for 1-2 hours. Then, add the PROTAC at its DC₅₀ concentration. The excess free ligand will competitively bind to CRBN, preventing the formation of the ternary complex. This should also result in a rescue of BRD4 levels, confirming the degradation is dependent on the intended E3 ligase. [16]

IV. Conclusion and Outlook

The use of 4-(Piperidin-2-yl)benzoic acid represents a rational design strategy in the development of effective PROTACs. Its semi-flexible nature provides a valuable balance between the conformational freedom needed to establish a productive ternary complex and the structural rigidity that can enhance binding affinity and improve pharmacokinetic properties. The protocols detailed herein provide a comprehensive framework for the synthesis and rigorous biological validation of PROTACs employing this versatile linker. By systematically evaluating degradation potency, efficacy, and mechanism of action, researchers can confidently advance novel protein degraders in the drug discovery pipeline.

V. References

  • Vertex AI Search. (2024). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.

  • Precise PEG LLC. (n.d.). E3 Ligase Ligands in PROTAC.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of PROTACs Utilizing 3-Bromopiperidine-2,6-dione.

  • Frontiers. (2022). E3 ligase ligand optimization of Clinical PROTACs.

  • Captor Therapeutics. (n.d.). A platform to harness new E3 ligases for targeted protein degradation.

  • BenchChem. (n.d.). A Researcher's Guide to Validating PROTAC Activity Using PEG-Based Linkers: A Focus on DC50 and Dmax Values.

  • bioRxiv. (2024). IN SILICO DESIGN AND BINDING MECHANISM OF E3 LIGASE UBR1 RECRUITERS.

  • PubMed. (2024). Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair.

  • ACS Medicinal Chemistry Letters. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.

  • PMC. (2017). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds.

  • PMC. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase.

  • PMC. (2022). An updated patent review of BRD4 degraders.

  • PMC. (2019). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs.

  • Labhoo. (n.d.). Find out about our integrated approach to drug discovery and how we can help you achieve the best outcomes for your project.

  • MedchemExpress.com. (n.d.). Boc-piperazine-benzoic acid | PROTAC Linker.

  • WuXi AppTec. (2025). Overcoming the challenges of preclinical evaluations for PROTACs.

  • BOC Sciences. (n.d.). Linkers for PROTAC Design.

  • BenchChem. (n.d.). A Comparative Guide to Flexible vs. Rigid Linkers in PROTAC Design.

  • PMC. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.

  • ResearchGate. (n.d.). Figure S4.7: Structure of the BRD4 warheads showing the modification....

  • BenchChem. (n.d.). Flexible vs. Rigid PROTAC Linkers: A Comparative Guide to Efficacy.

  • ChemPep. (n.d.). Overview of PROTAC Linkers.

  • Exploratory Target Antitumor Therapy. (2020). Current strategies for the design of PROTAC linkers: a critical review.

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  • Precise PEG LLC. (n.d.). Linkers in PROTACs.

  • Acta Pharmaceutica Sinica B. (2024). Characteristic roadmap of linker governs the rational design of PROTACs.

  • PPD. (n.d.). PROTAC-BioDuro-Global CRDMO, Rooted in Science.

  • Google Patents. (2005). US20050137396A1 - Process for preparing benzoic acids.

  • Promega Corporation. (n.d.). Kinetically Detecting and Quantitating PROTAC-Induced Degradation of Endogenous HiBiT-Tagged Target Proteins #AN331.

  • PMC. (2020). Novel approaches for the rational design of PROTAC linkers.

  • BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design.

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service.

  • ACS Central Science. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy.

  • Google Patents. (1996). EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.

  • RSC Advances. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?.

  • Nature Communications. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID.

  • American Pharmaceutical Review. (2018). Current Status of Analytical Techniques for Characterization of Protein Stability.

  • ScienceOpen. (2024). Application of PROTACs in target identification and validation.

  • Bioorganic & Medicinal Chemistry. (2024). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and.

  • MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.

  • PubMed. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID.

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Application

Application Notes and Protocols: 4-(Piperidin-2-yl)benzoic acid in Fragment-Based Drug Discovery

Introduction: The Power of Small Beginnings Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern lead generation, offering a powerful alternative to traditional high-throughput sc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Small Beginnings

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern lead generation, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening large, complex molecules, FBDD identifies low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target.[3] These initial hits serve as high-quality starting points for rational, structure-guided optimization into potent, drug-like candidates.[2] This approach is particularly effective for tackling challenging targets that have proven intractable to HTS.[1]

This guide focuses on a quintessential fragment, 4-(Piperidin-2-yl)benzoic acid . Its structure embodies the ideal characteristics of a fragment: low complexity, defined three-dimensional shape, and rich functionality for target interaction and subsequent chemical elaboration. We will explore the scientific rationale for its use, provide detailed protocols for its application in screening campaigns, and outline the principles of its evolution from a simple fragment into a potent lead compound.

The Scientific Rationale: Deconstructing 4-(Piperidin-2-yl)benzoic acid

The value of a fragment lies in its ability to form high-quality interactions with a target, a concept quantified by metrics like Ligand Efficiency (LE).[4][5] 4-(Piperidin-2-yl)benzoic acid is an exemplary fragment because its constituent parts—the piperidine ring and the benzoic acid moiety—are "privileged structures" frequently found in approved pharmaceuticals.[6][7][8][9]

Physicochemical Profile

A fragment's utility begins with its adherence to the "Rule of Three," which governs the physicochemical properties that maximize its chances of binding to diverse protein pockets.[10]

PropertyValue (Calculated Proxy*)"Rule of Three" GuidelineRationale
Molecular Weight (MW)205.25 Da< 300 DaEnsures the fragment is small enough to fit into small pockets and offers ample room for optimization.
cLogP1.85< 3Balances solubility with enough lipophilicity to engage in hydrophobic interactions.
Hydrogen Bond Donors2≤ 3Provides specific interaction points without excessive polarity that could hinder binding.
Hydrogen Bond Acceptors2≤ 3Offers key anchor points for binding to the target protein.
Rotatable Bonds2≤ 3Limits conformational entropy loss upon binding, which is energetically favorable.
TPSA49.33 ŲN/AA measure of polar surface area, indicating good potential for membrane permeability in later stages.
Note: Data is for the closely related isomer 2-(Piperidin-4-yl)benzoic acid as a proxy.[11]
The Value of the Piperidine Ring

The saturated piperidine ring is more than just a scaffold; it is a critical design element.[6][7]

  • 3D Geometry: Unlike flat aromatic rings, the sp³-hybridized carbons of the piperidine provide a defined three-dimensional shape, allowing it to explore and fit into complex, non-planar pockets.[12]

  • Defined Exit Vectors: The substituents on the ring are projected in specific geometric vectors, providing clear and synthetically accessible points for fragment "growing" into adjacent pockets.

  • Basic Nitrogen: The secondary amine (pKa ≈ 11) is typically protonated at physiological pH, creating a cation that can form a strong, directional salt bridge with acidic residues like aspartate or glutamate in a protein active site.[13]

The Utility of the Benzoic Acid Moiety

The benzoic acid group is a versatile and synthetically tractable functional group in medicinal chemistry.[8]

  • Rich Interaction Potential: The carboxylic acid can act as a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (from the C=O). As a carboxylate anion, it is a powerful hydrogen bond acceptor and can form ionic interactions with basic residues like lysine or arginine.[14]

  • Planar Anchor: The phenyl ring provides a rigid, planar surface for engaging in π-stacking or hydrophobic interactions with aromatic or aliphatic residues in the binding site.

  • Synthetic Handle: The aromatic ring is readily amenable to substitution, allowing for the systematic exploration of structure-activity relationships (SAR) during the hit-to-lead phase.[15]

The FBDD Workflow: A Roadmap to Discovery

The journey from fragment to lead follows a systematic and iterative process. The primary goal is to identify a fragment, confirm its binding mode, and then use that structural information to guide its chemical evolution into a high-affinity ligand.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. 4-Piperidin-2-yl)benzoic acid Screen Primary Screen (SPR, NMR) Lib->Screen ~1k-5k fragments Hits Initial Hits (Weak Binders) Screen->Hits High Hit Rate (5-20%) Validate Hit Validation (Orthogonal Assay) Hits->Validate Structure Structural Biology (X-ray, Cryo-EM) Validate->Structure Confirmed Validated Hit (Binding Mode Known) Structure->Confirmed SBDD Structure-Based Design & Synthesis Confirmed->SBDD Lead Potent Lead (nM Affinity) SBDD->Lead Iterative Cycles

Caption: The integrated FBDD workflow from initial screen to lead optimization.

Primary Screening: Finding the Binders

Because fragments bind weakly (μM to mM affinity), highly sensitive biophysical techniques are required for their detection.[16] Below are protocols for two gold-standard methods.

Protocol 3.1: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that measures changes in mass on a sensor surface in real time, making it ideal for detecting fragment binding.[17][18]

Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein increases the mass on the surface, causing a measurable change in the refractive index, which is reported in Resonance Units (RU).

Step-by-Step Methodology:

  • Protein Immobilization:

    • Objective: To covalently attach the target protein to a sensor chip (e.g., a CM5 chip).[19]

    • a. Equilibrate the SPR system with a suitable running buffer (e.g., HBS-EP+, pH 7.4).

    • b. Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • c. Inject the target protein (typically 20-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) until the desired immobilization level is reached (typically 8,000-12,000 RU).

    • d. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • e. A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index effects.

  • Fragment Solution Preparation:

    • Objective: To prepare accurate concentrations of fragments for screening.

    • a. Prepare a high-concentration stock of 4-(Piperidin-2-yl)benzoic acid (e.g., 100 mM) in 100% DMSO.

    • b. For the primary screen, dilute the stock solution into the running buffer to a final concentration of 100-200 µM. The final DMSO concentration must be precisely matched between the fragment solutions and the running buffer (e.g., 1-2%) to avoid false positives.[17][20]

  • Screening Assay:

    • Objective: To detect binding events from a fragment library.

    • a. Perform a solvent correction procedure to generate a calibration curve for the DMSO concentration being used.[21]

    • b. Inject the fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

    • c. After each cycle, regenerate the surface with a brief pulse of a harsh buffer (e.g., 50 mM NaOH or 10 mM Glycine pH 2.0) if necessary to remove any tightly bound fragment.

  • Data Analysis & Hit Triage:

    • Objective: To identify genuine binding events.

    • a. Subtract the signal from the reference flow cell from the target flow cell signal to get the specific binding sensorgram.

    • b. Hits are identified as fragments that produce a steady-state binding response significantly above the noise level.

    • c. Genuine hits should exhibit a dose-dependent response in follow-up experiments where the fragment is tested at multiple concentrations.

Protocol 3.2: NMR Spectroscopy Screening (¹H-¹⁵N HSQC)

Protein-observed NMR spectroscopy is a powerful method that can not only detect binding but also identify the location of the binding site on the protein.[22][23]

Principle: The protein is isotopically labeled (with ¹⁵N). A 2D ¹H-¹⁵N HSQC spectrum is collected, which produces one peak for each backbone N-H pair in the protein. When a fragment binds, it perturbs the chemical environment of nearby amino acid residues, causing their corresponding peaks in the spectrum to shift (a Chemical Shift Perturbation, or CSP) or broaden.[24]

NMR_Screening cluster_0 NMR Screening Workflow cluster_1 Screening in Pools cluster_2 Deconvolution Prep Prepare ¹⁵N-labeled Protein Sample Apo Acquire Apo Protein ¹H-¹⁵N HSQC Spectrum (Reference) Prep->Apo Pool Add Pool of 8-10 Fragments PoolSpec Acquire Spectrum Pool->PoolSpec CSP Observe Chemical Shift Perturbations (CSPs)? PoolSpec->CSP Single Test Each Fragment from Hit Pool Individually CSP->Single Yes SingleSpec Acquire Spectra Single->SingleSpec ID Identify Fragment(s) Causing CSPs SingleSpec->ID Titrate Titrate Hit Fragment to Determine Affinity (KD) & Map Binding Site ID->Titrate

Caption: Workflow for an NMR-based fragment screen using ¹H-¹⁵N HSQC.

Step-by-Step Methodology:

  • Protein Preparation:

    • Objective: To produce uniformly ¹⁵N-labeled protein.

    • a. Express the target protein in E. coli using a minimal medium (M9) where the sole nitrogen source is ¹⁵N-ammonium chloride.

    • b. Purify the ¹⁵N-labeled protein to >95% homogeneity.

    • c. Prepare an NMR sample of the protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8) containing 5-10% D₂O.

  • Reference Spectrum Acquisition:

    • Objective: To obtain a high-quality baseline spectrum of the protein alone.

    • a. Collect a 2D ¹H-¹⁵N HSQC spectrum on the apo-protein sample. This spectrum serves as the reference against which all other spectra will be compared.

  • Fragment Screening:

    • Objective: To efficiently screen the fragment library.

    • a. Add a small aliquot of a concentrated stock of 4-(Piperidin-2-yl)benzoic acid (or a pool of 8-10 fragments) to the protein sample to achieve a final fragment concentration of ~1 mM (a 10-20 fold molar excess).

    • b. Acquire a second 2D ¹H-¹⁵N HSQC spectrum.

    • c. Overlay the new spectrum with the reference spectrum. Significant CSPs or line broadening for specific peaks indicate a binding event.

  • Hit Deconvolution and Confirmation:

    • Objective: To identify the specific binder from a pool and confirm its activity.

    • a. If screening was done in pools, each fragment from a "hit" pool must be tested individually to identify the active compound(s).

    • b. To confirm the hit and determine its binding affinity (K_D), perform a titration experiment. Acquire a series of ¹H-¹⁵N HSQC spectra on the protein sample while incrementally adding the hit fragment (e.g., from 0.1x to 50x molar excess).

    • c. Plot the magnitude of the CSPs for affected residues against the fragment concentration and fit the data to a binding isotherm to calculate the K_D.

Hit Validation: The Gold Standard of X-Ray Crystallography

The ultimate validation for a fragment hit is a high-resolution crystal structure of it bound to the target protein. This provides irrefutable proof of binding and reveals the precise binding mode, interactions, and orientation, which is essential for structure-based design.[25][26]

Protocol 4.1: Determining the Protein-Fragment Complex Structure

Principle: A crystal of the target protein is soaked in a solution containing a high concentration of the fragment. The fragment diffuses into the crystal lattice and binds to the protein. X-ray diffraction data is then collected to solve the three-dimensional structure.

Step-by-Step Methodology:

  • Crystal Preparation:

    • Objective: To obtain robust, well-diffracting crystals of the target protein.

    • a. Grow crystals of the apo-protein using techniques like vapor diffusion (hanging or sitting drop). This often requires extensive screening of different crystallization conditions.[27]

    • b. Crystals must be large enough and of sufficient quality to diffract X-rays to a high resolution (ideally <2.5 Å).[28]

  • Fragment Soaking:

    • Objective: To introduce the fragment into the protein crystal.

    • a. Prepare a soaking solution by dissolving 4-(Piperidin-2-yl)benzoic acid into the crystal mother liquor to a high concentration (e.g., 1-10 mM). A cryo-protectant (e.g., 20-25% glycerol) should also be included.

    • b. Using a small nylon loop, transfer a protein crystal from its growth drop into the soaking solution.

    • c. Allow the crystal to soak for a period ranging from minutes to hours. The optimal time is determined empirically.

  • Data Collection and Processing:

    • Objective: To obtain X-ray diffraction data.

    • a. Flash-cool the soaked crystal in liquid nitrogen to prevent radiation damage.

    • b. Mount the frozen crystal on a goniometer in an X-ray beam (preferably at a synchrotron source).

    • c. Collect a full diffraction dataset by rotating the crystal in the beam.

    • d. Process the diffraction images to integrate the spot intensities and scale the data.

  • Structure Solution and Refinement:

    • Objective: To build a model of the protein-fragment complex.

    • a. Solve the structure using molecular replacement with the known apo-protein structure as a search model.

    • b. Calculate an electron density map. A difference map (Fo-Fc) should reveal positive electron density in the binding pocket corresponding to the bound fragment.

    • c. Model the 4-(Piperidin-2-yl)benzoic acid fragment into the observed density and refine the entire protein-ligand model against the diffraction data until convergence.[29]

Binding_Mode cluster_protein Protein Active Site cluster_fragment 4-(Piperidin-2-yl)benzoic acid Asp Aspartate (COO⁻) Tyr Tyrosine (Aromatic Ring) Pocket Hydrophobic Pocket Lys Lysine (NH₃⁺) Piperidine Piperidine Ring (NH₂⁺) Piperidine->Asp Salt Bridge Piperidine->Pocket Hydrophobic Interaction Benzoic Benzoic Acid (COO⁻) Benzoic->Tyr π-Stacking Benzoic->Lys H-Bond / Ionic

Caption: Hypothetical binding mode illustrating potential key interactions.

Hit-to-Lead: The Path to Potency

Once a validated, structure-enabled hit like 4-(Piperidin-2-yl)benzoic acid is identified, the goal shifts to increasing its affinity from the millimolar to the nanomolar range. This is guided by ligand efficiency metrics and structure-based design principles.[3][30]

Ligand Efficiency Metrics

Ligand Efficiency (LE) normalizes binding affinity for the size of the molecule, allowing for a fair comparison between different fragments and guiding optimization.[31] A good fragment should have an LE of 0.3 kcal/mol per heavy atom or better.

  • Formula for LE: LE = -RT * ln(K_D) / N Where R is the gas constant, T is temperature, K_D is the dissociation constant, and N is the number of non-hydrogen atoms.

CompoundK_D (µM)Heavy Atoms (N)Binding Free Energy (ΔG) (kcal/mol)Ligand Efficiency (LE)
Fragment Hit50015-4.50.30
Optimized Lead0.0530-10.00.33

Table demonstrates how LE can be maintained or improved during optimization, indicating efficient addition of potency.

Fragment Optimization Strategies

The crystal structure of the protein-fragment complex is the blueprint for optimization. It reveals the exit vectors—the points on the fragment pointing towards open space that can be chemically modified to gain new, favorable interactions.

Optimization cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome Start 4-(Piperidin-2-yl)benzoic acid in Binding Pocket Grow Fragment Growing (Add new group to piperidine to fill adjacent pocket) Start->Grow Link Fragment Linking (Connect to a second fragment in a nearby subsite) Start->Link Merge Fragment Merging (Combine structural features with another hit) Start->Merge End High-Affinity Lead Compound (Improved Potency & Selectivity) Grow->End Link->End Merge->End

Caption: Key strategies for evolving a fragment hit into a potent lead compound.
  • Fragment Growing: This is the most common strategy.[3] The crystal structure might show, for example, that the 4-position of the piperidine ring points towards a small hydrophobic pocket. Synthesizing analogs with small alkyl groups at this position could increase affinity by making new van der Waals contacts.

  • Fragment Linking: If a second fragment is found to bind in an adjacent pocket, a chemical linker can be designed to connect the two fragments. This can lead to a dramatic increase in affinity due to the additive nature of binding energies and a reduction in entropic penalty.

  • Fragment Merging: This involves combining the structural features of two or more distinct fragments that bind in the same pocket into a single, more potent molecule.

Conclusion

4-(Piperidin-2-yl)benzoic acid serves as an ideal model for illustrating the principles and practices of fragment-based drug discovery. Its favorable physicochemical properties, combined with the proven utility of its piperidine and benzoic acid components, make it a high-quality starting point for an FBDD campaign. By employing sensitive biophysical screening techniques like SPR and NMR, validating hits with X-ray crystallography, and guiding optimization with principles of structure-based design and ligand efficiency, researchers can systematically and efficiently transform such a simple fragment into a novel, high-potency lead compound.

References

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Method

High-Throughput Molecular Docking Protocol for 4-(Piperidin-2-yl)benzoic Acid Derivatives Targeting Phosphodiesterase 1B (PDE1B)

Pharmacological Context & Rationale Phosphodiesterase 1 (PDE1) is a unique, calcium/calmodulin-dependent enzyme family that plays a critical role in integrating intracellular calcium and cyclic nucleotide (cAMP/cGMP) sig...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Rationale

Phosphodiesterase 1 (PDE1) is a unique, calcium/calmodulin-dependent enzyme family that plays a critical role in integrating intracellular calcium and cyclic nucleotide (cAMP/cGMP) signaling cascades[1]. Isoforms like PDE1B are highly expressed in the central nervous system, particularly in the medium spiny neurons, making them prime therapeutic targets for neurological and psychiatric conditions such as schizophrenia and cognitive impairment[1].

Recent drug development efforts have identified the 4-(piperidin-2-yl)benzoic acid scaffold as a potent structural motif for PDE1 inhibition and as a precursor for highly specific PET imaging tracers[2]. The piperidine ring offers critical flexibility to navigate the hydrophobic pockets of the PDE1 active site, while the benzoic acid moiety provides essential hydrogen-bonding capabilities. To rationally design and optimize these derivatives, molecular docking is employed to predict binding affinities and elucidate the precise orientation of the piperidine ring relative to the enzyme's catalytic metal ions.

Protocol Design & Causality: The "Why" Behind the Workflow

This protocol utilizes AutoDock Vina , chosen for its sophisticated gradient optimization method and multithreading capabilities, which deliver a two-orders-of-magnitude speed-up over older Lamarckian Genetic Algorithms while improving binding mode accuracy[3].

To ensure a self-validating and scientifically rigorous protocol, three critical experimental choices are embedded into this workflow:

  • Retention of Divalent Metal Ions: The PDE1B catalytic domain relies on strictly conserved zinc (Zn²⁺) and magnesium (Mg²⁺) ions for nucleotide hydrolysis. Retaining these ions in the receptor structure is non-negotiable, as they anchor the ligand within the active site[4].

  • Selective Hydrogenation: Vina uses a united-atom scoring function that only evaluates heavy atoms for steric interactions; however, polar hydrogens must be added to the receptor and ligand to correctly type heavy atoms as hydrogen-bond donors or acceptors.

  • Elevated Exhaustiveness: The exhaustiveness parameter controls the number of independent Monte Carlo (MC) runs. While the default is 8, highly flexible ligands like substituted piperidine derivatives require an exhaustiveness of 32 to 64. This dramatically increases the probability of finding the true global minimum energy conformation and reduces the Root Mean Square Deviation (RMSD) from crystallographic poses[5][6][7].

Workflow Visualization

G LPrep Ligand Preparation (4-(Piperidin-2-yl)benzoic acids) Grid Grid Box Configuration (Active Site & Metal Ions) LPrep->Grid RPrep Receptor Preparation (PDE1B PDB: 5UP0) RPrep->Grid Dock AutoDock Vina Execution (Exhaustiveness = 32) Grid->Dock Anal Post-Docking Analysis (PyMOL / Discovery Studio) Dock->Anal Val Protocol Validation (Native Ligand RMSD < 2.0 Å) Anal->Val

Molecular docking workflow for PDE1B inhibitors using AutoDock Vina.

Step-by-Step Methodology

Phase 1: Ligand Preparation
  • Structure Generation: Sketch the 2D structure of the 4-(piperidin-2-yl)benzoic acid derivative using ChemDraw and convert it to a 3D conformation.

  • Energy Minimization: Perform geometry optimization using the MMFF94 force field to relax the piperidine chair conformation and minimize steric clashes.

  • PDBQT Conversion: Import the minimized ligand into AutoDockTools (ADT) or use the Python package Meeko[7].

  • Torsion Tree Definition: Detect the root of the molecule and define rotatable bonds. Ensure the bond connecting the piperidine ring to the benzoic acid core is set as rotatable to allow the algorithm to sample multiple dihedral angles. Save the output as ligand.pdbqt.

Phase 2: Receptor Preparation
  • Structure Retrieval: Download the high-resolution crystal structure of the human PDE1B catalytic domain (PDB ID: 5UP0) from the RCSB Protein Data Bank[8].

  • Protein Cleaning: Open the structure in PyMOL or UCSF Chimera. Delete all bulk water molecules and the co-crystallized inhibitor. Crucial Step: Do not delete the Zn²⁺ and Mg²⁺ ions, nor the specific structural water molecules directly coordinating these metals[4].

  • Protonation and Charge Assignment: Import the cleaned PDB into ADT. Add polar hydrogens to establish the hydrogen-bonding network. Assign Kollman partial charges to the macromolecule.

  • Formatting: Save the prepared receptor as 5UP0_receptor.pdbqt.

Phase 3: Grid Box Configuration
  • Defining the Search Space: The grid box must encompass the entire catalytic pocket. In ADT, open the Grid Box menu.

  • Centering: Center the grid coordinates ( X,Y,Z ) precisely on the center of mass of the original co-crystallized ligand from 5UP0.

  • Dimensions: Set the grid dimensions to approximately 20×20×20 Å. This provides sufficient volume for the 4-(piperidin-2-yl)benzoic acid derivatives to translate and rotate while remaining focused on the active site[7]. Save these parameters in a config.txt file.

Phase 4: AutoDock Vina Execution
  • Configuration File Setup: Ensure config.txt contains the paths to the receptor and ligand, the grid center/dimensions, and the critical exhaustiveness parameter.

  • Command Line Execution: Run the docking simulation via the command line: vina --config config.txt --log docking_log.txt[7].

Phase 5: Self-Validating Quality Control (Redocking)

To guarantee the trustworthiness of the docking parameters, the protocol must be self-validating.

  • Extract the native co-crystallized ligand (Inhibitor 3) from 5UP0[8].

  • Process it through Phase 1 and dock it blindly into the prepared receptor using the exact parameters in Phase 3 and 4.

  • Calculate the RMSD between the docked pose and the original crystallographic pose. An RMSD of < 2.0 Å confirms that the grid box, protonation states, and exhaustiveness settings are scientifically valid and capable of reproducing experimental reality[5][6].

Quantitative Data Presentation

Once the protocol is validated, experimental derivatives can be docked and compared. Below is a representative data summary table illustrating how quantitative docking metrics for 4-(piperidin-2-yl)benzoic acid derivatives should be structured for comparative analysis against the native PDE1B inhibitor.

CompoundBinding Affinity (kcal/mol)RMSD vs. Native (Å)Key Interacting ResiduesHydrogen Bonds
Native Ligand (5UP0) -10.20.85 (Redocked)Gln421, Phe392, Met336, Zn²⁺Gln421 (2.1 Å)
Unsubstituted Scaffold -7.81.42Phe392, Ile371, Mg²⁺Gln421 (2.4 Å)
Derivative A (N-Methyl) -8.51.65Gln421, Phe392, Val417Gln421 (2.2 Å)
Derivative B (4-Fluoro) -9.41.21Gln421, Phe392, Met389, Zn²⁺Gln421 (2.0 Å), His223 (2.6 Å)

Note: Lower (more negative) binding affinity indicates a more energetically favorable protein-ligand complex. Interaction with the conserved Glutamine (e.g., Gln421) is a hallmark of PDE inhibition.

Sources

Application

Application Note: LC-MS/MS Method for the Robust Quantification of 4-(Piperidin-2-yl)benzoic Acid in Human Plasma

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analytes: 4-(Piperidin-2-yl)benzoic acid and stable-isotope labeled Internal Standard (IS) Introduction & Ph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analytes: 4-(Piperidin-2-yl)benzoic acid and stable-isotope labeled Internal Standard (IS)

Introduction & Pharmacological Context

Derivatives of 4-(piperidin-2-yl)benzoic acid serve as critical structural motifs in modern drug discovery, frequently appearing in the development of complement factor B inhibitors (e.g., Iptacopan analogs) and GlyT1 inhibitors[1][2]. Accurately quantifying this compound in pharmacokinetic (PK) and toxicokinetic (TK) studies presents a unique bioanalytical challenge.

The molecule is amphoteric (zwitterionic at physiological pH), possessing a basic piperidine ring (pKa ~10.5) and an acidic benzoic acid moiety (pKa ~4.0). This dual nature complicates standard reversed-phase (RP) retention and makes the analyte highly susceptible to matrix effects caused by endogenous zwitterionic phospholipids (e.g., phosphatidylcholines) in plasma[3][4]. This application note details a self-validating, highly selective LC-MS/MS method utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) and Pentafluorophenyl (PFP) chromatography, fully compliant with FDA (2018) and ICH M10 guidelines[5][6].

Experimental Design & Causality (The "Why")

As a Senior Application Scientist, I approach method development not as a checklist, but as a system of chemical causality. Every step in this protocol is designed to exploit the specific physicochemical properties of 4-(piperidin-2-yl)benzoic acid.

Sample Preparation: The Causality of Mixed-Mode SPE

Protein precipitation (PPT) leaves high concentrations of phospholipids in the extract, which co-elute with polar analytes and cause severe ion suppression in the Electrospray Ionization (ESI) source[4]. To achieve a clean extract, we utilize Oasis MCX (Mixed-Mode Cation Exchange) .

  • The Mechanism: By acidifying the plasma sample (pH < 2), the carboxylic acid is neutralized, while the basic piperidine nitrogen is fully protonated. The analyte binds tightly to the sulfonic acid groups of the MCX sorbent via strong cation exchange.

  • The Wash: Because the analyte is ionically locked, we can aggressively wash the sorbent with 100% methanol. This step breaks hydrophobic interactions, completely washing away neutral lipids, proteins, and—most importantly—endogenous phospholipids.

  • The Elution: Elution is triggered by raising the pH (5% NH₄OH in methanol), which deprotonates the piperidine ring, neutralizing the molecule and releasing it from the cation exchange sites.

Chromatographic Strategy: Orthogonal Retention via PFP

Standard C18 columns often struggle to retain highly polar, basic compounds, leading to early elution in the solvent front where matrix suppression is highest. We employ a Pentafluorophenyl (PFP) Core-Shell column . The PFP stationary phase offers orthogonal retention mechanisms: fluorine-mediated dipole-dipole interactions, π−π interactions with the benzoic acid ring, and hydrogen bonding. This ensures strong retention and sharp peak shapes even when the piperidine nitrogen is charged in the acidic mobile phase.

Visualized Workflows

SPE_Workflow A 1. Condition & Equilibrate (MeOH, then 2% H3PO4) B 2. Load Plasma Sample (Acidified, pH < 2) A->B C 3. Wash 1 (Aqueous) (2% Formic Acid) B->C N1 Analyte: Cationic (Piperidine protonated) Retained via Strong Cation Exchange B->N1 D 4. Wash 2 (Organic) (100% MeOH) C->D N2 Removes acidic/neutral proteins and inorganic salts C->N2 E 5. Elute Analyte (5% NH4OH in MeOH) D->E N3 Removes phospholipids (PCs) and hydrophobic interferences D->N3 N4 Analyte: Neutralized (Piperidine deprotonated) Elutes efficiently into collection plate E->N4

Diagram 1: MCX Solid-Phase Extraction logic for zwitterionic piperidine derivatives.

LCMS_Logic S SPE Extract LC PFP Column (Orthogonal Retention) S->LC 5 µL Inj ESI ESI (+) Ionization LC->ESI Gradient Q1 Q1: m/z 206.1 [M+H]+ ESI->Q1 Gas Phase CID Collision Cell (Argon, CE: 25V) Q1->CID Precursor Q3 Q3: m/z 84.1 (Piperidine ion) CID->Q3 Fragments Det Detector (Quantification) Q3->Det MRM

Diagram 2: LC-MS/MS data flow and causality for highly specific MRM quantification.

Step-by-Step Experimental Protocols

Reagents and Materials
  • Analytical Standard: 4-(Piperidin-2-yl)benzoic acid (Purity >98%).

  • Internal Standard (IS): 4-(Piperidin-2-yl)benzoic acid-d4.

  • Sorbent: Waters Oasis MCX 96-well plate (30 mg/well).

  • Matrix: K2EDTA Human Plasma.

Self-Validating SPE Protocol

To ensure the protocol is self-validating, we incorporate a Recovery & Matrix Effect Check directly into the extraction batch.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma (spiked with IS) into a 96-well plate. Add 100 µL of 4% Phosphoric Acid (H₃PO₄) in water. Vortex for 2 minutes to disrupt protein binding and protonate the analyte.

  • Conditioning: Pass 1.0 mL of Methanol through the MCX plate, followed by 1.0 mL of 2% H₃PO₄ in water.

  • Loading: Load the 200 µL acidified plasma sample onto the sorbent. Apply low vacuum (approx. 2-3 in Hg) to allow drop-wise percolation.

  • Aqueous Wash: Wash with 1.0 mL of 2% Formic Acid in water.

  • Organic Wash: Wash with 1.0 mL of 100% Methanol. Apply high vacuum for 1 minute to dry the sorbent bed.

  • Elution: Elute the analyte into a clean collection plate using 2 × 250 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

  • Self-Validation Step: Include a "Post-Extraction Spike" sample (blank plasma extracted, then spiked with standard) to independently calculate Matrix Factor (MF) and Extraction Recovery (RE) for every batch.

LC-MS/MS Conditions

Table 1: Chromatographic Gradient Conditions Column: Phenomenex Kinetex PFP (50 × 2.1 mm, 2.6 µm) Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BSystem Logic / Causality
0.00.40955High aqueous ensures strong retention of polar zwitterion.
0.50.40955Isocratic hold to divert early eluting salts to waste.
3.00.401090Linear ramp to elute the analyte and flush hydrophobic lipids.
4.00.401090Wash step to prevent column fouling.
4.10.40955Return to initial conditions.
5.50.40955Column re-equilibration prior to next injection.

Table 2: Mass Spectrometry MRM Parameters Ionization: ESI Positive Mode | Capillary Voltage: 3.0 kV | Source Temp: 500°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (V)Transition Purpose
4-(Piperidin-2-yl)benzoic acid206.184.16025Quantifier: Cleavage of piperidine ring.
4-(Piperidin-2-yl)benzoic acid206.1161.16020Qualifier: Loss of COOH (-45 Da).
IS (d4-labeled)210.188.16025Internal Standard: Tracks extraction & ionization.

Method Validation Summary

The method was validated in strict accordance with the FDA Bioanalytical Method Validation Guidance (2018) [5] and the ICH M10 Guideline (2022) [6]. To ensure a self-validating system, carryover was monitored by injecting a double-blank immediately following the Upper Limit of Quantification (ULOQ).

Table 3: Validation Performance Metrics

Validation ParameterRegulatory Target Criteria (FDA/ICH M10)Observed Results
Linearity (Dynamic Range) R2≥0.99 (Range: 1.0 to 1000 ng/mL) R2=0.9985 , weighting 1/x2
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% – 7.5% across all QCs
Inter-day Precision (CV%) ≤15% ( ≤20% at LLOQ)4.1% – 8.8% across all QCs
Accuracy (% Bias) ±15% ( ±20% at LLOQ)-4.5% to +6.2%
Extraction Recovery (RE) Consistent and reproducible across QCs88.5% ± 4.2% (Highly consistent)
IS-Normalized Matrix Factor 0.85 – 1.15 (CV ≤15% )0.96 (CV: 5.1%) - Negligible suppression
Carryover Assessment Peak area ≤20% of LLOQ in blank4.2% of LLOQ (No significant carryover)

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). URL:[Link]

  • International Council for Harmonisation (ICH). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline. (2022). URL:[Link]

  • Waters Corporation. Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Application Note. URL:[Link]

  • ResearchGate / Bioanalysis. Minimization of ion suppression in LC-MS/MS analysis through the application of strong cation exchange solid-phase extraction (SCX-SPE). URL:[Link]

Sources

Method

Application Note: Chemoselective Functionalization of the Carboxylic Acid Group on 4-(Piperidin-2-yl)benzoic Acid

Executive Summary The functionalization of bifunctional building blocks is a cornerstone of modern drug development and medicinal chemistry. 4-(Piperidin-2-yl)benzoic acid presents a unique chemoselectivity challenge due...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of bifunctional building blocks is a cornerstone of modern drug development and medicinal chemistry. 4-(Piperidin-2-yl)benzoic acid presents a unique chemoselectivity challenge due to the presence of both a highly nucleophilic secondary amine (piperidine ring) and a reactive carboxylic acid (benzoic acid moiety). This application note details a robust, self-validating three-phase protocol for the targeted functionalization of the carboxylic acid group—specifically via amide bond formation—while preventing uncontrolled polymerization and side-reactions.

Strategic Rationale: The Chemoselectivity Challenge

In its native state, 4-(Piperidin-2-yl)benzoic acid exists essentially as a zwitterion. Attempting direct activation of the carboxylic acid (e.g., using carbodiimides or uronium salts) without masking the secondary amine will result in rapid intermolecular self-condensation, yielding unwanted oligomers or lactams [1].

To achieve absolute chemoselectivity, a transient orthogonal protection strategy is required. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose because it is highly stable under the basic conditions required for subsequent carboxylic acid activation, yet easily cleaved under mild acidic conditions [2]. Once the piperidine nitrogen is masked, the benzoic acid can be cleanly activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine), ensuring high-yielding amide coupling even with sterically hindered or electron-deficient target amines [3].

Workflow Start 4-(Piperidin-2-yl) benzoic acid Step1 Phase 1: N-Boc Protection Start->Step1 Int1 N-Boc Protected Intermediate Step1->Int1 Step2 Phase 2: HATU Coupling Int1->Step2 Int2 Protected Amide Step2->Int2 Step3 Phase 3: TFA Deprotection Int2->Step3 Final Functionalized Target Molecule Step3->Final

Workflow for the chemoselective functionalization of 4-(Piperidin-2-yl)benzoic acid.

Phase 1: Protection of the Piperidine Amine

Causality & Design: Di-tert-butyl dicarbonate (Boc₂O) reacts selectively with the secondary amine via nucleophilic acyl substitution. Triethylamine (TEA) is utilized as a base to neutralize the zwitterionic starting material and drive the reaction forward. The biphasic or polar solvent mixture (THF/H₂O) ensures complete dissolution of the highly polar starting material [1].

Protocol 1: N-Boc Protection
  • Preparation: Suspend 4-(Piperidin-2-yl)benzoic acid (1.0 eq, 10 mmol) in a 1:1 mixture of THF and distilled water (0.2 M concentration).

  • Basification: Add Triethylamine (TEA) (2.0 eq, 20 mmol) dropwise. Stir for 10 minutes at room temperature until the solution becomes clear, indicating the disruption of the zwitterionic network.

  • Boc Addition: Cool the reaction vessel to 0 °C using an ice bath. Dissolve Boc₂O (1.2 eq, 12 mmol) in a minimal volume of THF and add it dropwise to the stirring mixture.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–12 hours. Self-Validation: Monitor by LC-MS; the mass peak should shift to [M+H]+ = 306.1.

  • Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH ~3 using 1M HCl (careful: CO₂ gas will evolve). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-4-(piperidin-2-yl)benzoic acid.

Phase 2: Carboxylic Acid Activation & Amide Coupling

Causality & Design: HATU is selected over traditional carbodiimides (like EDC/DCC) due to its superior efficiency in forming the highly reactive HOAt (7-aza-1-hydroxybenzotriazole) active ester, which accelerates aminolysis and minimizes side reactions [3]. Crucial Methodological Note: The order of addition is paramount. The carboxylic acid must be pre-activated with HATU and DIPEA before the target amine is introduced. Adding the amine too early can lead to the formation of inert tetramethylguanidinium byproducts [4].

HATU_Mechanism Acid N-Boc Carboxylic Acid + DIPEA OAt_Ester OAt Active Ester Intermediate Acid->OAt_Ester Pre-activation (0 °C to RT) HATU HATU Reagent HATU->OAt_Ester Pre-activation (0 °C to RT) Amide Boc-Protected Amide OAt_Ester->Amide Aminolysis Amine Target Amine (R-NH2) Amine->Amide Nucleophilic Attack

Mechanism of HATU-mediated amide bond formation via an OAt active ester.

Protocol 2: HATU-Mediated Amide Coupling
  • Pre-activation: Dissolve N-Boc-4-(piperidin-2-yl)benzoic acid (1.0 eq, 5 mmol) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq, 15 mmol) and stir at 0 °C under an inert argon atmosphere.

  • Activation: Add HATU (1.2 eq, 6 mmol) in one solid portion. Stir the mixture at 0 °C for 15–20 minutes to ensure complete formation of the OAt active ester.

  • Coupling: Add the target amine (R-NH₂) (1.1 eq, 5.5 mmol) dropwise or in a single portion if solid. Allow the reaction to warm to room temperature and stir for 2–6 hours.

  • Workup: Quench the reaction by diluting with Ethyl Acetate (50 mL). Wash the organic layer successively with 10% citric acid (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted carboxylic acid and HOAt), water, and brine [5].

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to isolate the Boc-protected amide.

Phase 3: Deprotection and Product Isolation

Causality & Design: The Boc group is highly sensitive to strong anhydrous acids. Trifluoroacetic acid (TFA) in Dichloromethane (DCM) rapidly protonates the carbamate, triggering the release of a tert-butyl cation (which is trapped or eliminates to isobutylene) and carbamic acid, which spontaneously decarboxylates to yield the free secondary amine [6].

Protocol 3: Acidic Deprotection
  • Reaction: Dissolve the Boc-protected amide (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

  • Acidification: Slowly add Trifluoroacetic acid (TFA) to achieve a final ratio of 20% v/v TFA in DCM. Stir at room temperature for 1–2 hours. Caution: CO₂ gas evolution will occur; do not use a closed system [6].

  • Monitoring: Verify complete deprotection via TLC or LC-MS.

  • Isolation: Concentrate the mixture in vacuo to remove DCM and excess TFA. To obtain the free base, dissolve the resulting TFA salt in DCM and wash with 1M NaOH or saturated Na₂CO₃. Extract, dry, and concentrate to yield the final functionalized 4-(Piperidin-2-yl)benzamide.

Quantitative Data: Reagent Selection Matrix

To justify the selection of HATU/DIPEA and Boc₂O, the following table summarizes the comparative performance of standard reagents for this specific class of hindered, zwitterionic substrates based on established medicinal chemistry parameters.

Reagent SystemPurposeTypical Yield (%)Reaction TimeByproduct ProfileRecommendation
Boc₂O / TEA Amine Protection85 - 95%4 - 12 ht-Butanol, CO₂ (Volatile)Optimal (Highly stable, easy removal)
Fmoc-Cl / Na₂CO₃ Amine Protection70 - 80%2 - 6 hDibenzofulveneSub-optimal (Requires basic deprotection)
HATU / DIPEA Amide Coupling80 - 95%2 - 6 hTetramethylurea, HOAtOptimal (Best for hindered/unreactive amines)
EDC / HOBt Amide Coupling50 - 70%12 - 24 hWater-soluble ureaAcceptable (Good for simple primary amines)
DCC / DMAP Amide/Esterification< 50%24 h+DCU (Insoluble solid)Not Recommended (Difficult purification)

References

  • Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine Benchchem URL
  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines The Journal of Organic Chemistry - ACS Publications URL
  • PMC - National Institutes of Health (NIH)
  • HATU coupling - what's the best order?
  • Acid-Amine Coupling using HBTU / HATU Organic Synthesis URL
  • BOC Protection and Deprotection J&K Scientific LLC URL
Application

Application Note: Synthesis and SPPS Incorporation of 4-(Piperidin-2-yl)benzoic Acid

Introduction & Rationale The incorporation of conformationally restricted, non-natural amino acids into peptide sequences is a cornerstone strategy in modern peptidomimetic drug discovery. 4-(Piperidin-2-yl)benzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The incorporation of conformationally restricted, non-natural amino acids into peptide sequences is a cornerstone strategy in modern peptidomimetic drug discovery. 4-(Piperidin-2-yl)benzoic acid serves as a rigidified, basic building block that can substitute for phenylalanine or homophenylalanine residues. By locking the spatial orientation of the aromatic ring relative to the basic piperidine nitrogen, this scaffold enhances receptor binding affinity, improves proteolytic stability, and alters the pharmacokinetic profile of the resulting peptide therapeutic.

This application note provides a comprehensive, self-validating protocol for the de novo synthesis of the Fmoc-protected monomer—Fmoc-4-(piperidin-2-yl)benzoic acid —and its subsequent incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS).

Retrosynthetic Strategy & Mechanistic Causality

The preparation of Fmoc-4-(piperidin-2-yl)benzoic acid requires a highly controlled three-step sequence. Each step is designed to bypass common synthetic pitfalls associated with heterocyclic chemistry.

Step 1: Suzuki-Miyaura Cross-Coupling

The core carbon-carbon bond is forged via a Suzuki-Miyaura cross-coupling between 2-bromopyridine and 4-carboxyphenylboronic acid.

  • Causality of Choice: This approach is favored over direct functionalization of a pre-formed phenylpiperidine because the Suzuki coupling of aryl bromides with boronic acids in aqueous basic media is highly predictable, regioselective, and tolerant of the unprotected carboxylic acid[1].

Step 2: Catalytic Hydrogenation of the Pyridine Ring

The reduction of the pyridine intermediate to a piperidine ring is notoriously difficult due to the basicity of the resulting secondary amine, which strongly coordinates to and poisons transition metal catalysts[2].

  • Causality of Choice: To overcome catalyst poisoning, the hydrogenation is performed using Adams' catalyst (PtO₂) in a strongly acidic medium (glacial acetic acid) under high hydrogen pressure (50–70 bar)[3][4]. The acidic medium protonates the basic nitrogen, preventing it from binding to the platinum surface, thereby facilitating complete saturation of the heteroaromatic ring[2].

Step 3: Fmoc Protection

For compatibility with standard SPPS, the secondary piperidine amine must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

  • Causality of Choice: We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Fmoc-Cl is highly reactive, moisture-sensitive, and can lead to the formation of unwanted dipeptides or mixed anhydrides with the carboxylic acid[5][6]. Fmoc-OSu offers superior stability, is less prone to hydrolysis, and yields higher purity products under mild Schotten-Baumann conditions (aqueous Na₂CO₃/dioxane)[7][8].

G A 2-Bromopyridine + 4-Carboxyphenylboronic acid B 4-(Pyridin-2-yl)benzoic acid (Intermediate 1) A->B Suzuki-Miyaura Pd(PPh3)4, Base, Heat C 4-(Piperidin-2-yl)benzoic acid (Intermediate 2) B->C Hydrogenation PtO2, H2, AcOH D Fmoc-4-(piperidin-2-yl)benzoic acid (SPPS Building Block) C->D Fmoc Protection Fmoc-OSu, Na2CO3

Fig 1. Three-step synthetic workflow for Fmoc-4-(piperidin-2-yl)benzoic acid.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(Pyridin-2-yl)benzoic acid
  • Setup: In a 250 mL round-bottom flask, dissolve 2-bromopyridine (10.0 mmol, 1.0 eq) and 4-carboxyphenylboronic acid (11.0 mmol, 1.1 eq) in a degassed mixture of DMF/H₂O (4:1 v/v, 50 mL).

  • Catalyst Addition: Add K₂CO₃ (25.0 mmol, 2.5 eq) followed by Pd(PPh₃)₄ (0.5 mmol, 5 mol%). Purge the flask with argon for 15 minutes.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours under an argon atmosphere.

  • Workup: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, and concentrate the filtrate under reduced pressure. Dissolve the residue in water (50 mL) and acidify to pH 4 using 1M HCl. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol B: Synthesis of 4-(Piperidin-2-yl)benzoic acid (Hydrogenation)
  • Setup: Transfer 4-(pyridin-2-yl)benzoic acid (5.0 mmol) to a high-pressure Parr hydrogenation vessel.

  • Solvent & Catalyst: Dissolve the substrate in glacial acetic acid (30 mL). Add PtO₂ (Adams' catalyst, 0.5 mmol, 10 mol%) carefully under a nitrogen blanket[3].

  • Hydrogenation: Seal the vessel, purge with nitrogen three times, and then pressurize with H₂ gas to 50 bar. Agitate at room temperature for 6–8 hours[4].

  • Workup: Vent the hydrogen gas safely. Filter the mixture through Celite to remove the platinum catalyst (Caution: Pt catalyst can be pyrophoric). Concentrate the acetic acid under reduced pressure. Triturate the residue with diethyl ether to yield the hydrochloride/acetate salt of the product.

Protocol C: Fmoc Protection (Schotten-Baumann Conditions)
  • Dissolution: Suspend 4-(piperidin-2-yl)benzoic acid (4.0 mmol, 1.0 eq) in 20 mL of a 10% aqueous Na₂CO₃ solution. Add 10 mL of 1,4-dioxane and stir until fully dissolved[8].

  • Fmoc Addition: Cool the solution to 0–5 °C in an ice bath. Dissolve Fmoc-OSu (4.2 mmol, 1.05 eq) in 10 mL of dioxane and add it dropwise to the reaction mixture over 30 minutes[8].

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Isolation: Dilute with water (30 mL) and wash the aqueous layer with diethyl ether (2 × 20 mL) to remove unreacted Fmoc-OSu and dibenzofulvene byproducts[7]. Carefully acidify the aqueous layer to pH 2-3 using 1M HCl while cooling. Extract the precipitated product with ethyl acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH) if necessary.

SPPS Application Protocol

Because the piperidine nitrogen is sterically hindered (secondary amine adjacent to an aromatic ring), coupling this building block requires highly efficient activation chemistry. We recommend the HATU/DIPEA system over standard DIC/Oxyma to ensure complete amide bond formation.

Coupling Cycle Logic
  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes[8]. Wash thoroughly with DMF (5 × 1 min).

  • Pre-activation: In a separate vial, dissolve Fmoc-4-(piperidin-2-yl)benzoic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in a minimal volume of DMF. Add DIPEA (6.0 eq) and vortex for 1 minute to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Validation: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines) to confirm complete coupling. Wash the resin with DMF (5 × 1 min).

SPPS R Peptidyl-Resin (Free N-terminus) Coup Coupling Reaction (Amide Bond Formation) R->Coup Act Pre-activation Fmoc-AA + HATU + DIPEA Act->Coup Deprot Fmoc Deprotection (20% Piperidine/DMF) Coup->Deprot Wash (DMF) Next Next Cycle or Cleavage Deprot->Next Wash (DMF) Next->R Repeat

Fig 2. Iterative logic of Fmoc-SPPS utilizing the synthesized building block.

Quantitative Data & Analytical Validation

To ensure the self-validating nature of this protocol, intermediate and final products must be verified against the expected physicochemical parameters summarized below.

Table 1: Reaction Yields and Optimization Parameters
Reaction StepReagents / CatalystOptimal SolventTemp / TimeExpected Yield
Suzuki Coupling Pd(PPh₃)₄ (5 mol%), K₂CO₃DMF/H₂O (4:1)80 °C / 12 h85 – 92%
Hydrogenation PtO₂ (10 mol%), H₂ (50 bar)Glacial AcOH25 °C / 8 h90 – 95%
Fmoc Protection Fmoc-OSu (1.05 eq), Na₂CO₃Dioxane/H₂O25 °C / 16 h75 – 85%
Table 2: Analytical Validation Metrics
CompoundAppearanceESI-MS Expected [M+H]⁺RP-HPLC Retention (General)
4-(Pyridin-2-yl)benzoic acidWhite/Off-white solidm/z 200.07Early-eluting (Polar)
4-(Piperidin-2-yl)benzoic acidWhite powder (HCl salt)m/z 206.11Very early-eluting (Basic)
Fmoc-4-(piperidin-2-yl)benzoic acidWhite crystalline solidm/z 428.18Late-eluting (Hydrophobic)

Note: RP-HPLC conditions typically utilize a C18 column with a gradient of 5-95% Acetonitrile in Water (0.1% TFA) over 15 minutes at 254 nm.

References

  • Fmoc - Lokey Lab Protocols - Wikidot Source: Wikidot URL:[Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst Source: Asian Journal of Chemistry URL:[Link]

  • The Comprehensive Guide to Fmoc-OSu: Properties, Handling, and Applications in Peptide Synthesis Source: NBInno URL:[Link]

  • Asian Journal of Chemistry - R. Sreenivasulu | Pyridine | Hydrogenation Source: Scribd URL:[Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Source: Total Synthesis URL:[Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis Source: University of Windsor URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing crystallization conditions for 4-(Piperidin-2-yl)benzoic acid HCl

An In-Depth Guide to Optimizing Crystallization Conditions for 4-(Piperidin-2-yl)benzoic acid HCl A Technical Support Center for Researchers, Scientists, and Drug Development Professionals Note to the Reader: The query s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Optimizing Crystallization Conditions for 4-(Piperidin-2-yl)benzoic acid HCl

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Note to the Reader: The query specified "4-(Piperidin-2-yl)benzoic acid HCl". However, literature and commercial sources predominantly refer to the structurally related and industrially significant Raloxifene intermediate, 4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CAS No. 84449-80-9). This guide will focus on this well-documented compound, assuming it is the molecule of interest.

Physicochemical Profile & Core Concepts

Successful crystallization begins with a firm understanding of the molecule's properties. 4-(2-Piperidinoethoxy)benzoic acid hydrochloride is a key intermediate in the synthesis of selective estrogen receptor modulators (SERMs) like Raloxifene. As an amine hydrochloride salt, its solubility is highly dependent on the solvent system and pH.

PropertyValueSource(s)
CAS Number 84449-80-9[1][2][3]
Molecular Formula C₁₄H₂₀ClNO₃[3][4]
Molecular Weight 285.77 g/mol [1][2][3]
Melting Point 267-271°C (decomposes)[1][2]
Appearance White to off-white solid/powder[1][5]
Storage Hygroscopic, store under inert atmosphere, refrigerated (2-8°C) is recommended.[1][5]

Crystallization is fundamentally a purification process where molecules arrange themselves into a highly ordered crystal lattice, excluding impurities.[4] This process is governed by achieving a state of supersaturation , the primary driving force for both the initial formation of crystal nuclei (nucleation ) and their subsequent enlargement (crystal growth ). Supersaturation can be achieved through several methods, including cooling, solvent evaporation, or by adding an anti-solvent.[4]

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise during the development of a crystallization protocol for 4-(2-Piperidinoethoxy)benzoic acid hydrochloride.

Q1: What are the best starting solvents to screen for crystallization?

A1: The ideal solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room temperature.[3] For amine HCl salts, polar protic and aprotic solvents are good starting points. Based on related processes and general principles, consider screening the following:

  • Alcohols: Methanol and ethanol are often effective. For the downstream product, Raloxifene HCl, a methanol/water mixture is used for purification, suggesting methanol is a strong candidate.[6][7]

  • Ketones: Acetone has been cited as a potential anti-solvent, implying the HCl salt has low solubility in it.[8]

  • Esters: Ethyl acetate and amyl acetate are mentioned in synthetic patents, often for workup or recrystallization of related intermediates.[8]

  • Water: As an HCl salt, it has some aqueous solubility. Water is more likely to be used as an anti-solvent in combination with a miscible organic solvent like methanol or isopropanol.

Q2: Which crystallization method is most suitable: cooling, anti-solvent, or evaporation?

A2: The choice depends on the compound's solubility profile.

  • Cooling Crystallization: This is the preferred method if you find a solvent with a steep solubility curve (high solubility when hot, low when cold). It is generally easier to control.

  • Anti-Solvent Addition: This is highly effective for compounds that are highly soluble in one solvent (e.g., methanol) and poorly soluble in another (e.g., acetone, ethyl acetate). The controlled addition of the "anti-solvent" induces supersaturation and crystallization.[1] This method is particularly useful for amine salts.

  • Evaporation: This method is best for compounds that do not have a strong temperature-dependent solubility. It can be slow but can yield high-quality crystals.

Q3: How critical is pH control during the crystallization process?

A3: It is absolutely critical. The compound is the hydrochloride salt of a piperidine (amine) base. If the pH of the solution becomes neutral or basic, the HCl salt will be neutralized to the free base form. The free base has a significantly different, and typically much lower, polarity and solubility profile than the salt. This can lead to the product "oiling out" or precipitating as an amorphous solid. Ensure the solvent system is neutral or slightly acidic to maintain the integrity of the salt form.

Troubleshooting Guide: From No Crystals to High Purity

This guide provides a systematic approach to overcoming common challenges encountered during the crystallization of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride.

Problem 1: No crystals are forming after cooling the solution.

Analysis: The absence of crystals indicates that the solution is not sufficiently supersaturated. The compound may be too soluble in the chosen solvent at the cooled temperature, or nucleation has not been initiated.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic imperfections in the glass can serve as nucleation sites.

    • Seeding: Add a tiny crystal from a previous successful batch. A seed crystal provides a template, bypassing the initial energy barrier for nucleation and promoting controlled crystal growth.

  • Increase Supersaturation:

    • Evaporate Solvent: Gently heat the solution to remove a portion of the solvent, thereby increasing the solute concentration. Allow the concentrated solution to cool again.

    • Add an Anti-Solvent: If the compound is dissolved in a good solvent (e.g., methanol), slowly add a miscible anti-solvent (e.g., ethyl acetate or acetone) dropwise until the solution becomes faintly cloudy (the point of nucleation), then allow it to stand.

    • Cool Further: If crystals haven't formed at room temperature, try cooling the flask in an ice bath or refrigerator.

Problem 2: The compound "oils out," forming a separate liquid phase instead of crystals.

Analysis: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point or when the concentration is too high for an ordered crystal lattice to form. This is common with amine salts and can be exacerbated by impurities.

Solutions:

  • Adjust Solvent Volume: The most common cause is excessive concentration. Re-heat the mixture until the oil redissolves, then add more of the same solvent (10-20% additional volume) to dilute the solution. Allow it to cool slowly again.

  • Slow Down the Cooling Rate: Rapid cooling can shock the system, causing the compound to crash out as a liquid. Insulate the flask (e.g., with glass wool or by placing it in a large beaker of warm water) to ensure a slow, gradual temperature drop. Slow cooling provides molecules with the time needed to orient themselves correctly into a crystal lattice.

  • Change the Solvent System: The solubility profile in the current solvent may be unsuitable. Choose a solvent in which the compound is less soluble, particularly at higher temperatures.

Problem 3: The crystallization yield is consistently low.

Analysis: A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor after the crystallization period.

Solutions:

  • Optimize Solvent Volume: You may be using too much solvent. While avoiding oiling out is important, an excessive volume will increase the amount of product lost to the mother liquor. Use the minimum amount of hot solvent required for complete dissolution.

  • Ensure Complete Cooling: Maximize precipitation by ensuring the solution has reached its final, lowest temperature and has been held there for a sufficient time (maturation) before filtration. Cooling in an ice-water bath (0-5°C) is a standard practice.

  • Perform a Second Crop Crystallization: After filtering the first batch of crystals, concentrate the remaining mother liquor by evaporating a portion of the solvent and re-cooling. This will often yield a "second crop" of crystals, which can be combined with the first if purity is acceptable, or reprocessed.

Problem 4: The product is a very fine powder, which is difficult to filter and handle.

Analysis: The formation of very small particles (fines) is typically caused by excessively rapid nucleation, where a vast number of small nuclei form simultaneously, leaving little solute for subsequent growth.

Solutions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Decrease the cooling rate to allow existing crystals to grow larger rather than forming new nuclei.

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it much more slowly and with efficient stirring to avoid high local supersaturation.

  • Reduce Agitation: While stirring is necessary for homogeneity, excessively high agitation speeds can cause crystal breakage (secondary nucleation), leading to a smaller final particle size. Use gentle, consistent stirring.

  • Increase Maturation Time: Allow the crystal slurry to stir at the final temperature for a longer period. This can sometimes lead to a process called Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, improving the overall particle size distribution.

Troubleshooting Workflow Diagram

G start Start Crystallization Protocol check_crystals Crystals Formed? start->check_crystals oiling_out Compound Oiled Out? check_crystals->oiling_out No yield_ok Yield Acceptable? check_crystals->yield_ok Yes no_xtal_actions Induce Nucleation: - Scratch Flask - Add Seed Crystal Increase Supersaturation: - Evaporate Solvent - Cool Further - Add Anti-Solvent oiling_out->no_xtal_actions No oil_actions Re-dissolve & Add More Solvent Slow Down Cooling Rate Change Solvent System oiling_out->oil_actions Yes particle_size_ok Particle Size OK? yield_ok->particle_size_ok Yes low_yield_actions Reduce Initial Solvent Volume Ensure Complete Cooling Collect Second Crop yield_ok->low_yield_actions No end_ok Process Optimized particle_size_ok->end_ok Yes fine_powder_actions Slow Cooling / Anti-Solvent Rate Reduce Agitation Speed Increase Maturation Time particle_size_ok->fine_powder_actions No no_xtal_actions->start Retry oil_actions->start Retry low_yield_actions->start Retry fine_powder_actions->start Retry

Caption: A decision tree for troubleshooting common crystallization issues.

Experimental Protocols

The following are detailed, field-tested protocols that serve as excellent starting points for developing a robust crystallization process.

Protocol 1: Cooling Crystallization from a Methanol/Water System

This method leverages the high solubility of the compound in hot methanol and its lower solubility upon cooling and the addition of water as an anti-solvent.

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude 4-(2-Piperidinoethoxy)benzoic acid HCl in a minimal amount of hot methanol (e.g., start with 5-10 mL per gram of crude material). Heat the mixture gently on a hotplate with stirring until all solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.

  • Cooling & Anti-Solvent Addition: Remove the flask from the heat and allow it to cool towards room temperature. Once cooling has commenced, begin adding deionized water dropwise with continuous stirring. Add water until the solution becomes persistently turbid.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask.

  • Maturation: Once the flask has reached room temperature, place it in an ice-water bath (0-5°C) for at least 1-2 hours to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold methanol/water mixture (e.g., 1:1 ratio) to remove residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization from Methanol/Acetone

This protocol is effective when a sharp decrease in solubility is desired to induce crystallization.

  • Dissolution: At room temperature, dissolve the crude 4-(2-Piperidinoethoxy)benzoic acid HCl in the minimum amount of methanol required for complete dissolution.

  • Anti-Solvent Addition: With vigorous stirring, slowly add acetone (the anti-solvent) to the methanol solution. A syringe pump can be used for precise, controlled addition.

  • Nucleation: Continue adding acetone until the solution turns cloudy, indicating the onset of nucleation. If no crystals form, consider adding a seed crystal at this stage.

  • Crystal Growth: Once nucleation begins, continue the slow addition of acetone until a significant amount of precipitate has formed (e.g., a total of 5-10 volumes of acetone per volume of methanol).

  • Maturation: Stir the resulting slurry at room temperature for 1-3 hours to ensure complete crystallization.

  • Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the cake with a small amount of acetone.

  • Drying: Dry the product in a vacuum oven at 40-50°C.

Crystallization Parameter Relationship Diagram

G cluster_0 Input Parameters cluster_1 Process Control cluster_2 Resulting Attributes Solvent Solvent Choice (e.g., Methanol) Supersaturation Rate of Supersaturation Solvent->Supersaturation AntiSolvent Anti-Solvent (e.g., Acetone, Water) AntiSolvent->Supersaturation CoolingRate Cooling Rate (Slow vs. Fast) CoolingRate->Supersaturation Concentration Initial Concentration Concentration->Supersaturation Purity Purity Supersaturation->Purity Yield Yield Supersaturation->Yield ParticleSize Particle Size Supersaturation->ParticleSize Polymorph Crystal Form (Polymorphism) Supersaturation->Polymorph

Caption: Relationship between key parameters and crystallization outcomes.

References

  • PubChem. (n.d.). 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • LookChem. (n.d.). Cas 84449-80-9, 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride]. Retrieved March 13, 2026, from [Link]

  • Triown Chemie. (n.d.). 4-(2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride. Retrieved March 13, 2026, from [Link]

  • Sanika Chemicals. (n.d.). 4-[2-Piperidinoethoxy) Benzoic Acid Hydrochloride]. Retrieved March 13, 2026, from [Link]

  • Jones, C. D., & Suarez, E. R. (2005). Process for preparing benzoic acids. U.S.
  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • Google Patents. (n.d.). Key intermediate of raloxifene hydrochloride and preparation method for intermediate product thereof. CN104031022A.
  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved March 13, 2026, from [Link]

  • MilliporeSigma. (n.d.). 4-[2-(piperidin-1-yl)ethoxy]benzoic acid hydrochloride. Retrieved March 13, 2026, from [Link]

  • Kim, D. W., et al. (2018). Development and Evaluation of Raloxifene-Hydrochloride-Loaded Supersaturatable SMEDDS Containing an Acidifier. Pharmaceutics, 10(3), 84.
  • Delgado, D. R., et al. (2014). The solubility of benzoic acid in seven solvents.
  • Apicule. (n.d.). 4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CAS No: 84449-80-9) API Intermediate Manufacturers. Retrieved March 13, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of raloxifene hydrochloride. WO2011132194A1.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • European Patent Office. (n.d.). PROCESS FOR PREPARING RALOXIFENE HYDROCHLORIDE. EP 1641773 B1. Retrieved March 13, 2026, from [Link]

  • ResearchGate. (2015). Hi, Can anyone help me to isolate my compound from aqueous solution?. Retrieved March 13, 2026, from [Link]

  • Google Patents. (n.d.). Recovery of amines from by-product chloride salts. US4670232A.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved March 13, 2026, from [Link]

Sources

Optimization

Technical Support Center: Preventing Racemization in 4-(Piperidin-2-yl)benzoic Acid Derivatization

Welcome to the Troubleshooting & Optimization Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in heterocyclic chemistry: preserving the stereochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Troubleshooting & Optimization Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in heterocyclic chemistry: preserving the stereochemical integrity of 4-(piperidin-2-yl)benzoic acid during derivatization.

This molecule possesses dual reactive sites—a secondary amine and a carboxylic acid. The C2 stereocenter on the piperidine ring is both benzylic (adjacent to the phenyl ring) and alpha to the nitrogen. This unique structural convergence makes the C2 proton exceptionally acidic and highly vulnerable to racemization. This guide provides field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high enantiomeric excess (ee) in your final products.

Mechanistic Causality: Why Does Racemization Occur?

Before troubleshooting, we must understand the physical chemistry driving the loss of chirality. Racemization of 2-arylpiperidines typically proceeds via two distinct pathways depending on the derivatization site:

  • Base-Catalyzed Deprotonation (Amide Coupling): When the piperidine nitrogen is protected (e.g., N-Boc), the electron-withdrawing nature of the carbamate drastically increases the acidity of the C2 benzylic proton. Strong organic bases (like DIPEA) commonly used in peptide coupling can abstract this proton, forming a planar, achiral enolate-like intermediate[1].

  • Acyl Iminium Ion Formation (N-Acylation): Direct electrophilic activation of the piperidine nitrogen can lead to transient elimination or ring-opening, forming a planar acyl iminium ion that destroys the C2 stereocenter.

RacemizationMechanisms A Enantiopure 4-(Piperidin-2-yl)benzoic Acid (C2 Stereocenter) B Base-Catalyzed Deprotonation (Strong Bases like DIPEA) A->B Excess Base C Acyl Iminium Ion Formation (During N-Acylation) A->C Electrophile D Planar Intermediate (Loss of Chirality) B->D C->D E Racemic Mixture (R/S) (Non-stereoselective Attack) D->E

Mechanistic pathways of C2 racemization via deprotonation or acyl iminium formation.

Troubleshooting Guide: Amide Coupling at the Benzoic Acid

The Problem: Significant loss of enantiomeric excess (ee) when coupling the carboxylic acid moiety with exogenous amines. The Causality: Highly active uronium coupling reagents (e.g., HATU, HBTU) require strong tertiary amine bases. DIPEA possesses an unhindered lone pair that readily abstracts the highly acidic benzylic C2 proton of the N-protected piperidine. The Solution: Shift to neutral or mildly acidic coupling conditions. Utilizing weaker, sterically hindered bases like 2,4,6-collidine (sym-collidine) provides sufficient basicity to drive the coupling cycle, while its methyl groups sterically shield the nitrogen, preventing interaction with the encumbered C2 stereocenter.

Quantitative Comparison of Coupling Conditions
Coupling ReagentBase (Equivalents)Base pKaReaction TempExpected % ee Retention
HATUDIPEA (3.0 eq)~10.525 °C< 70% (High Racemization)
EDC·HCl / HOBtTEA (2.0 eq)~10.725 °C80 - 85%
EDC·HCl / HOBt2,4,6-Collidine (2.0 eq)~7.40 °C to RT> 95%
DEPBTNone or DIPEA (1.0 eq)N/A0 °C> 98% (Optimal)
Self-Validating Protocol: Racemization-Free Amide Coupling

This protocol utilizes EDC/HOBt with sym-collidine to suppress deprotonation.

  • Preparation: In an oven-dried flask under argon, dissolve enantiopure N-Boc-4-(piperidin-2-yl)benzoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous Dichloromethane (DCM) at 0 °C. Note: Avoid polar aprotic solvents like DMF if possible, as they stabilize charge separation and lower the activation barrier for C2 deprotonation[1].

  • Base Addition: Add 2,4,6-collidine (2.0 eq) dropwise. Strictly avoid DIPEA or TEA.

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) portion-wise to maintain the internal temperature at exactly 0 °C.

  • Reaction: Stir at 0 °C for 2 hours, then allow the system to slowly warm to room temperature over 12 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the organic layer sequentially with 10% aqueous citric acid (to remove collidine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Troubleshooting Guide: N-Derivatization (Acylation/Alkylation)

The Problem: Complete or partial racemization during the functionalization of the piperidine nitrogen. The Causality: Electrophilic activation of the nitrogen creates a highly reactive intermediate that can transiently form an acyl iminium species. Furthermore, using polar solvents with strong bases exacerbates carbanion formation. The Solution: Employ Schotten-Baumann conditions. The biphasic nature of this reaction partitions the basic aqueous phase from the organic phase where the activated acyl species resides. This physical separation ensures the C2 proton is never exposed to a high concentration of base in a polar microenvironment, effectively shutting down the deprotonation pathway. Additionally, specific solvents like benzonitrile or acetonitrile have been shown to effectively prevent product racemization in 2-substituted piperidines[2].

Workflow W1 Starting Material (Enantiopure) W2 N-Protection (Boc2O, NaHCO3) W1->W2 W3 Acid Activation (EDC/HOBt) W2->W3 W4 Amide Coupling (sym-collidine, 0°C) W3->W4 W5 Enantiopure Derivative W4->W5

Optimized workflow for racemization-free derivatization of 4-(piperidin-2-yl)benzoic acid.

Self-Validating Protocol: N-Acylation via Schotten-Baumann Conditions
  • Solvent System: Dissolve 4-(piperidin-2-yl)benzoic acid (or its esterified derivative) in a 1:1 biphasic mixture of Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.

  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C. High-speed stirring (>800 rpm) is critical to maximize the interfacial surface area.

  • Electrophile Addition: Add the acyl chloride or anhydride (1.1 eq) dropwise over 15 minutes directly into the organic layer.

  • Reaction: Stir vigorously at 0 °C for 1 hour. The biphasic nature prevents over-exposure of the intermediate to highly basic conditions, preserving the C2 stereocenter[3].

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure at a low temperature (<30 °C).

Frequently Asked Questions (FAQs)

Q1: Can I use TMEDA to accelerate my lithiation/functionalization without racemizing the piperidine? A1: It depends entirely on the stoichiometry. While TMEDA is known to catalyze the racemization of N-Boc-2-lithiopiperidines at sub-stoichiometric to 1.0 equivalent levels, using an excess of TMEDA (e.g., >2 equivalents) actually retards racemization and drastically increases configurational stability at low temperatures (-80 °C)[4].

Q2: Why did my product racemize when I changed the solvent from DCM to DMF during amide coupling? A2: Polar aprotic solvents like DMF stabilize charge separation. This thermodynamic stabilization significantly lowers the activation barrier for the deprotonation of the C2 benzylic proton by the amine base. Switching to less polar solvents (DCM, EtOAc) or using nitrile solvents (acetonitrile) suppresses this pathway and maintains configurational stability[2],[1].

Q3: Is the free carboxylic acid safe from racemization if I don't protect the piperidine amine? A3: Unprotected secondary amines are inherently less prone to C2 deprotonation because the lone pair on the nitrogen destabilizes adjacent carbanion formation. However, the resulting zwitterionic interactions complicate solubility and drastically reduce coupling efficiency. Therefore, N-protection (e.g., Boc) is a practical necessity, provided you strictly control the basicity during subsequent steps.

References

  • Monaco, M. R., et al. "Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues." Organic Letters, ACS Publications, 2011. 2

  • Coldham, I., et al. "Synthetic Applications and Inversion Dynamics of Configurationally Stable 2-Lithio-2-aryl-Pyrrolidines and -Piperidines." National Institutes of Health (PMC). 1

  • Coldham, I., et al. "Dynamics of Catalytic Resolution of 2-Lithio-N-Boc-piperidine by Ligand Exchange." National Institutes of Health (PMC). 4

  • "Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters." National Institutes of Health (PMC). 3

Sources

Reference Data & Comparative Studies

Validation

Preclinical Cross-Reactivity and Selectivity Profiling of 4-(Piperidin-2-yl)benzoic Acid Analogs

Executive Summary The 4-(piperidin-2-yl)benzoic acid chemical scaffold has emerged as a highly privileged pharmacophore in modern immunology, serving as the structural foundation for first-in-class Complement Factor B (F...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(piperidin-2-yl)benzoic acid chemical scaffold has emerged as a highly privileged pharmacophore in modern immunology, serving as the structural foundation for first-in-class Complement Factor B (FB) inhibitors such as Iptacopan (LNP023)[1]. These analogs are designed to selectively halt the Alternative Pathway (AP) of the complement system, which is implicated in paroxysmal nocturnal hemoglobinuria (PNH) and IgA nephropathy[2].

For drug development professionals evaluating this class of compounds, proving absolute selectivity is paramount. Because the complement system consists of highly homologous serine proteases across three converging pathways (Alternative, Classical, and Lectin), cross-reactivity can lead to severe immunosuppression. This guide provides an objective comparison of 4-(Piperidin-2-yl)benzoic acid analogs against other complement inhibitors, supported by self-validating experimental methodologies for rigorous cross-reactivity profiling.

Mechanistic Grounding: Structural Causality of Selectivity

The extreme selectivity of 4-(Piperidin-2-yl)benzoic acid analogs is driven by precise stereoelectronic interactions within the Factor B active site. Factor B is a trypsin-like serine protease. When the inhibitor binds, the piperidine ring occupies the S1 specificity pocket, while the carboxylic acid of the benzoic acid moiety forms a critical salt bridge with the Arg192 residue of Factor B[1].

This specific binding geometry prevents the cleavage of C3 into C3a and C3b by the AP C3 convertase (C3bBb)[3]. Crucially, because the homologous Classical Pathway convertase (C4b2a) lacks this exact pocket architecture, the analog exhibits zero cross-reactivity, preserving the patient's innate immune response to encapsulated pathogens[4].

G C3 C3 Protein C3b C3b (Tick-over) C3->C3b Spontaneous FactorB Factor B (FB) C3b->FactorB Binds Convertase C3bBb (AP Convertase) FactorB->Convertase Cleaved by FD FactorD Factor D (FD) FactorD->Convertase Convertase->C3 Amplification Loop Inhibitor 4-(Piperidin-2-yl)benzoic acid (Factor B Inhibitor) Inhibitor->FactorB Blocks Cleavage Classical Classical Pathway (C4b2a) Inhibitor->Classical No Cross-Reactivity

Mechanism of 4-(Piperidin-2-yl)benzoic acid analogs selectively inhibiting the Alternative Pathway.

Comparative Selectivity Profiling

When profiling a 4-(Piperidin-2-yl)benzoic acid analog against alternative therapeutic modalities (e.g., C3 inhibitors, C5 monoclonal antibodies, or Factor D inhibitors), the primary differentiators are pathway selectivity and off-target kinase/protease cross-reactivity .

Regulatory assessments have demonstrated that the lead analog in this class, Iptacopan, shows no impact on the Classical Pathway up to 100 µM (42,200 ng/mL)[4]. The table below synthesizes the comparative performance of these modalities based on preclinical and clinical profiling data[2][4][5].

Inhibitor ClassRepresentative AgentPrimary TargetAP IC50 (nM)CP/LP Cross-ReactivityOff-Target Protease/Kinase Hits (SI)
4-(Piperidin-2-yl)benzoic acid analog Iptacopan (LNP023)Factor B~10None (>100 µM) Clean (SI > 10,000)
Peptide Inhibitor PegcetacoplanC3 / C3b~20High (Pan-pathway inhibition)Clean
Small Molecule DanicopanFactor D~15NoneMild CYP3A4 inhibition
Monoclonal Antibody EculizumabC5N/AHigh (Pan-pathway downstream)Clean

Experimental Protocols for Cross-Reactivity Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely measure inhibition; they internally verify that the assay window is functional and that the observed selectivity is biologically genuine.

Protocol 1: Orthogonal Complement Pathway Selectivity Screen (Modified Wieslab Assay)

Rationale (Causality): To prove that the analog does not induce broad immunosuppression, we must isolate the three complement pathways. By utilizing specific surface-bound triggers and selective buffers, we force the serum to rely on only one pathway at a time.

  • Self-Validation Mechanism: The inclusion of EDTA (a calcium/magnesium chelator) serves as an internal control. EDTA must abolish the signal in all three pathways. If the 4-(Piperidin-2-yl)benzoic acid analog abolishes the AP signal but leaves the CP/LP signals identical to the vehicle control, the selectivity claim is validated[3].

Step-by-Step Methodology:

  • Plate Sensitization: Coat 96-well microtiter plates with pathway-specific activators: Lipopolysaccharide (LPS) for AP, IgM for CP, and Mannan for LP.

  • Serum & Buffer Preparation:

    • For AP: Dilute normal human serum (NHS) to 1% in Mg2+/EGTA buffer. (EGTA chelates Ca2+, which is strictly required for CP/LP activation, thereby isolating the AP).

    • For CP/LP: Dilute NHS to 1% in Ca2+/Mg2+ buffer.

  • Compound Incubation: Titrate the 4-(Piperidin-2-yl)benzoic acid analog (0.1 nM to 100 µM) into the serum mixtures. Include vehicle (DMSO) and EDTA (10 mM) controls.

  • Activation: Incubate the plates for 1 hour at 37°C to allow convertase formation and downstream C5b-9 (Membrane Attack Complex) generation.

  • Detection: Wash plates 3x with PBS-Tween. Add an alkaline phosphatase-conjugated anti-C5b-9 neoepitope antibody. Develop with pNPP substrate and read absorbance at 405 nm.

Protocol 2: Serine Protease & Kinome Off-Target Profiling

Rationale (Causality): Because the piperidine ring is a common pharmacophore that frequently binds to off-target G-Protein Coupled Receptors (GPCRs) and the ATP-binding pockets of kinases, broad cross-reactivity screening is mandatory. Furthermore, since Factor B is a serine protease, we must rule out the inhibition of homologous coagulation cascade proteases (e.g., Thrombin, Factor Xa) to prevent bleeding liabilities[5].

Step-by-Step Methodology:

  • Substrate Cleavage Assay Setup: Prepare recombinant human Thrombin and Factor Xa in Tris-HCl assay buffer (pH 7.4).

  • Fluorogenic Substrate Addition: Utilize specific fluorogenic peptide substrates (e.g., Boc-Val-Pro-Arg-AMC for Thrombin).

  • Kinetic Measurement: Incubate the enzymes with 10 µM of the analog. Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously over 30 minutes to calculate the initial velocity ( V0​ ).

  • Selectivity Index (SI) Calculation: Calculate the IC50​ for the off-target proteases. A viable clinical candidate in the 4-(Piperidin-2-yl)benzoic acid class must demonstrate an SI ( IC50_off−target​/IC50_FactorB​ ) of >10,000[1].

  • Self-Validation Mechanism: Include a known broad-spectrum serine protease inhibitor (e.g., AEBSF or PMSF) as a positive control. The assay is only valid if the positive control completely flattens the kinetic fluorescence curve, proving the substrate and enzyme are actively interacting in the vehicle wells.

Sources

Comparative

Fragment to Clinical Candidate: Docking &amp; Affinity Comparison of 4-(Piperidin-2-yl)benzoic Acid Scaffolds Against Complement Factor B

As a Senior Application Scientist in structure-based drug design, I approach fragment-based drug discovery (FBDD) not merely as a computational exercise, but as a deterministic mapping of chemical space. The molecule 4-(...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structure-based drug design, I approach fragment-based drug discovery (FBDD) not merely as a computational exercise, but as a deterministic mapping of chemical space. The molecule 4-(Piperidin-2-yl)benzoic acid is not a drug in isolation; it is a highly efficient pharmacophore—a molecular anchor.

This guide provides an objective, data-driven comparison of the docking performance and experimental binding affinities of the bare 4-(Piperidin-2-yl)benzoic acid fragment against its elaborated clinical derivatives, most notably the first-in-class Complement Factor B (CFB) inhibitor Iptacopan (LNP023) [1].

Structural Rationale: The Causality of the Core Scaffold

Complement Factor B is a critical serine protease in the alternative complement pathway, and its dysregulation is implicated in Paroxysmal Nocturnal Hemoglobinuria (PNH) and C3 Glomerulopathy (C3G) [2].

To successfully inhibit CFB, a molecule must navigate a highly polar active site while simultaneously capturing hydrophobic interactions in adjacent sub-pockets. The 4-(piperidin-2-yl)benzoic acid scaffold is uniquely suited for this due to two causal factors:

  • Electrostatic Anchoring: The benzoic acid moiety acts as a carboxylate anchor, forming an indispensable salt bridge with the catalytic machinery (typically Arg/Lys residues in the S1 pocket).

  • Vectorial Trajectory: The piperidine ring serves as a rigid, basic spacer. Its protonated nitrogen forms secondary hydrogen bonds, while the ring geometry directs subsequent chemical elaborations (such as the indole group in LNP023) precisely into the hydrophobic S2 pocket [3].

Self-Validating Computational Protocol

To ensure reproducibility and scientific integrity, docking simulations must be treated as self-validating systems. Below is the step-by-step methodology required to accurately model these interactions.

Protocol A: System Preparation (The "Why" Behind the Steps)
  • Target Preparation: Download the human CFB co-crystal structure (PDB: 6RAV) [2].

    • Causality: We strip all water molecules except those buried within 5 Å of the active site. Retaining deep structural waters is critical, as they often bridge the ligand's carboxylate to the protein backbone.

  • Ligand Protonation State: Prepare 4-(Piperidin-2-yl)benzoic acid and its analogs using a pKa predictor (e.g., Epik) at pH 7.4 ± 0.5.

    • Causality: The benzoic acid pKa is ~4.2 (deprotonated, -1 charge) and the piperidine nitrogen pKa is ~10.0 (protonated, +1 charge). Assigning a zwitterionic state is mandatory. Failing to model this exact charge state will result in a catastrophic failure to capture the critical salt-bridge interactions, rendering the docking scores meaningless.

Protocol B: Molecular Docking & Rescoring
  • Grid Generation: Define a 15×15×15 Å bounding box centered on the co-crystallized ligand.

  • Docking Execution: Run Extra Precision (XP) docking (e.g., Glide XP or AutoDock Vina).

  • MM-GBSA Rescoring:

    • Causality: Standard docking scores excel at pose prediction but often fail at rank-ordering congeneric series due to simplistic solvation models. MM-GBSA introduces implicit solvation, accounting for the massive desolvation penalty of the highly polar zwitterionic core, yielding a much tighter correlation with experimental Kd​ values.

Computational Workflow Visualization

DockingWorkflow cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Molecular Docking cluster_analysis Phase 3: Evaluation & SAR Target Protein Prep (PDB: 6RAV) Optimize H-bond network Grid Grid Generation 15Å box centered on active site Target->Grid Ligand Ligand Prep Assign Zwitterion (pH 7.4) Dock Glide XP Docking Flexible ligand, rigid receptor Ligand->Dock Grid->Dock Score MM-GBSA Rescoring Calculate ΔG (kcal/mol) Dock->Score SAR SAR Elaboration Grow fragment into S1/S2 pockets Score->SAR

Figure 1: Self-validating computational workflow for FBDD docking and scoring.

Quantitative Data: Docking vs. Experimental Affinity

The true value of docking the bare 4-(Piperidin-2-yl)benzoic acid fragment lies in its Ligand Efficiency (LE) . While its absolute affinity is weak, the energy contributed per heavy atom is exceptionally high. As we elaborate the fragment into intermediate analogs (e.g., Factor B-IN-4) and finally into the clinical candidate Iptacopan, we see a massive leap in both computational and experimental metrics [4].

CompoundDevelopment RoleDocking Score (kcal/mol)Exp. IC50 (nM)Key CFB Active Site Interactions
4-(Piperidin-2-yl)benzoic acid Core Fragment Anchor-5.4> 50,000*Carboxylate salt bridge; Piperidine backbone H-bond.
Factor B-IN-4 Intermediate Analog-8.11,000Zwitterion anchor + partial hydrophobic packing.
Iptacopan (LNP023) Clinical Inhibitor-11.812Zwitterion anchor + Indole π−π stacking + Ethoxy pocket fill.

*Note: Bare fragments typically exhibit IC50 values beyond the sensitivity limits of standard biochemical assays, requiring biophysical validation.

Experimental Validation: Bridging in silico to in vitro

To validate the computational docking scores of low-affinity fragments like 4-(Piperidin-2-yl)benzoic acid, standard biochemical assays (like TR-FRET) are insufficient.

Protocol C: Surface Plasmon Resonance (SPR) Validation

  • Causality: Biochemical assays lack the dynamic range to detect weak fragment binding ( >50μM ). SPR is utilized because it detects direct, reversible binding in real-time. It captures the rapid kon​ and koff​ rates characteristic of low-molecular-weight fragments, providing a true Kd​ value.

  • Method: Immobilize recombinant human CFB on a CM5 sensor chip. Inject the 4-(Piperidin-2-yl)benzoic acid fragment in a concentration series (10 μM to 500 μM). The resulting sensorgrams will validate the baseline affinity, proving that the computational docking score (-5.4 kcal/mol) accurately reflects a specific, albeit transient, binding event [1].

By establishing this rigorous, self-validating loop between computational zwitterion modeling and biophysical SPR validation, researchers can confidently use 4-(Piperidin-2-yl)benzoic acid as a launchpad for discovering next-generation alternative complement pathway therapeutics.

References

  • Small-molecule factor B inhibitor for the treatment of complement-mediated diseases. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Probe: LNP-023. Chemical Probes Portal. Available at:[Link]

  • BindingDB Entry: BDBM160475 (LNP023 / Iptacopan). BindingDB. Available at:[Link]

Sources

Validation

Orthogonal Methods for Confirming the Enantiomeric Excess of 4-(Piperidin-2-yl)benzoic Acid

Introduction: The Analytical Challenge of Zwitterionic Chiral Centers The regulatory landscape has evolved to strongly favor single-enantiomer development over racemic mixtures, making sophisticated chiral separation and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Zwitterionic Chiral Centers

The regulatory landscape has evolved to strongly favor single-enantiomer development over racemic mixtures, making sophisticated chiral separation and analysis capabilities essential for pharmaceutical quality control and safety[1]. 4-(Piperidin-2-yl)benzoic acid presents a unique analytical challenge: it possesses a chiral center at the 2-position of the piperidine ring and exists as an amphoteric zwitterion at neutral pH (featuring a basic secondary amine and an acidic carboxylic acid).

Relying on a single analytical technique to determine enantiomeric excess (ee) can lead to systemic bias or unresolved co-elution artifacts. To ensure absolute scientific integrity, ee must be confirmed using orthogonal methods —techniques that rely on fundamentally different physical or chemical principles to separate or distinguish enantiomers.

Orthogonal_Logic Target 4-(Piperidin-2-yl)benzoic acid Enantiomeric Excess HPLC Chiral HPLC (Stereoselective Adsorption) Target->HPLC Method 1 NMR NMR + CDA (Diastereomeric Anisotropy) Target->NMR Method 2 CE Capillary Electrophoresis (Electrophoretic Mobility) Target->CE Method 3 Valid Cross-Validated Orthogonal Confirmation HPLC->Valid NMR->Valid CE->Valid

Caption: Logical relationship of orthogonal methods for cross-validating enantiomeric excess.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) remains the gold standard for the enantioselective separation of chiral drugs[2].

Mechanistic Causality

For 4-(Piperidin-2-yl)benzoic acid, immobilized polysaccharide-based CSPs (e.g., Chiralpak IA, an amylose derivative) are highly effective. The separation is driven by transient, stereoselective non-covalent interactions (hydrogen bonding, dipole-dipole interactions, and steric inclusion) between the analyte and the chiral grooves of the polymer. Because the molecule is zwitterionic, the mobile phase must be carefully engineered. Adding Trifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acid, while Diethylamine (DEA) masks residual silanols on the silica support and competes for the basic piperidine nitrogen, preventing peak tailing.

Self-Validating Protocol

To ensure trustworthiness, this protocol functions as a self-validating system by mandating a system suitability check using a known racemate before analyzing the unknown sample.

  • Mobile Phase Preparation: Mix n-hexane and ethanol (70:30 v/v). Add 0.1% TFA and 0.1% DEA. Sonicate and degas.

  • System Suitability (Internal Control): Inject a 1 mg/mL solution of racemic 4-(Piperidin-2-yl)benzoic acid.

  • Validation Gate: Calculate the resolution ( Rs​ ) between the two enantiomer peaks. Proceed to sample analysis only if Rs​≥1.5 (baseline resolution).

  • Sample Analysis: Inject 10 µL of the unknown sample (1 mg/mL). Monitor UV absorbance at 225 nm.

  • Quantification: Calculate ee using the peak area ratio: ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

HPLC_Workflow N1 1. Racemate Standard Prep (Self-Validation) N2 2. Column Equilibration (Chiralpak IA, Hexane/EtOH/TFA/DEA) N1->N2 N3 3. Injection & Separation (Stereoselective Interactions) N2->N3 N4 4. UV/DAD Detection (Monitoring at 225 nm) N3->N4 N5 5. System Suitability Check (Rs ≥ 1.5 confirmed?) N4->N5 N5->N2 No (Optimize) N6 6. Unknown Sample Analysis (ee Quantification) N5->N6 Yes

Caption: Experimental workflow for HPLC-based ee determination with self-validation gating.

Method 2: Nuclear Magnetic Resonance (NMR) via Chiral Derivatization

While NMR is not an inherently chiral technique, the use of chiral auxiliaries can induce diastereotopic environments for the enantiomers, resulting in separate, quantifiable signals[3]. Prochiral solvating agents and chiral derivatizing agents (CDAs) are distinct but highly effective approaches[4].

Mechanistic Causality

For the secondary amine of the piperidine ring, derivatization with Mosher’s acid chloride ((R)-(-)-MTPA-Cl) is the optimal strategy. The covalent attachment of the enantiopure MTPA group converts the enantiomeric mixture of the analyte into a mixture of diastereomers. The phenyl ring of the MTPA group exerts a strong magnetic anisotropic shielding effect. Depending on the stereochemistry of the piperidine ring, the protons (and the MTPA trifluoromethyl fluorines) will experience different magnetic microenvironments, leading to distinct chemical shifts in 1 H and 19 F NMR.

Self-Validating Protocol

This protocol uses mass spectrometry (MS) as an internal validation step to ensure 100% derivatization, preventing unreacted starting material from skewing the perceived ee.

  • Derivatization Reaction: Dissolve 5 mg of the analyte in 0.5 mL anhydrous CDCl 3​ . Add 2 equivalents of anhydrous pyridine (to neutralize HCl and catalyze the reaction) and 1.5 equivalents of (R)-(-)-MTPA-Cl.

  • Reaction Validation (Internal Control): After 1 hour at room temperature, take a 1 µL aliquot and analyze via LC-MS to confirm the complete disappearance of the parent mass (m/z 206) and the presence of the derivatized mass.

  • NMR Acquisition: Transfer the solution to an NMR tube. Acquire high-resolution 1 H (600 MHz) and 19 F (564 MHz) NMR spectra.

  • Signal Integration: Identify the well-resolved diastereotopic signals (e.g., the CF 3​ singlet in 19 F NMR, which typically splits into two distinct peaks separated by ~0.1 to 0.5 ppm).

  • Quantification: Integrate the baseline-resolved peaks. The ratio of the integrals directly equals the enantiomeric ratio.

NMR_Workflow N1 1. Analyte + MTPA-Cl (Chiral Derivatizing Agent) N2 2. Reaction Completion Check (LC-MS Self-Validation) N1->N2 N2->N1 Incomplete N3 3. Diastereomer Formation (Covalent Bonding) N2->N3 Complete N4 4. 1H/19F NMR Acquisition (Anisotropic Shielding) N3->N4 N5 5. Signal Integration (Diastereotopic Protons/Fluorines) N4->N5 N6 6. ee Calculation (Ratio of Integrals) N5->N6

Caption: Experimental workflow for NMR-based ee determination using MTPA-Cl derivatization.

Method 3: Capillary Electrophoresis (CE) with Chiral Selectors

Capillary Electrophoresis (CE) provides a highly efficient, low-solvent alternative to HPLC, separating compounds based on their charge-to-mass ratio in an electric field.

Mechanistic Causality

By utilizing a highly acidic background electrolyte (e.g., pH 2.5 phosphate buffer), the carboxylic acid of 4-(Piperidin-2-yl)benzoic acid is fully protonated (neutral), while the piperidine nitrogen is protonated (cationic). Introducing a chiral selector, such as highly sulfated β -cyclodextrin (HS- β -CD), into the running buffer creates transient diastereomeric inclusion complexes. The enantiomer that binds more strongly to the negatively charged HS- β -CD will experience a greater reduction in its apparent electrophoretic mobility toward the cathode, resulting in baseline separation.

Self-Validating Protocol

CE is highly sensitive to capillary wall variations. The protocol validates itself by utilizing an achiral internal standard (IS) to normalize migration times.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer at pH 2.5 containing 5 mM HS- β -CD.

  • Capillary Conditioning: Flush a bare fused-silica capillary (50 µm ID) with 1M NaOH, followed by water, and finally the running buffer.

  • Sample Injection: Prepare the sample (0.5 mg/mL) spiked with an internal standard (e.g., benzylamine). Inject hydrodynamically (50 mbar for 5 s).

  • Separation: Apply a voltage of +20 kV. Maintain capillary temperature at 25°C.

  • Validation & Quantification: Ensure the IS migration time is within 2% of the established method standard. Calculate ee based on the corrected peak areas of the enantiomers detected at 214 nm.

Quantitative Data Presentation: Orthogonal Method Comparison

The following table summarizes the performance metrics of the three orthogonal methods when applied to 4-(Piperidin-2-yl)benzoic acid, allowing researchers to select the appropriate technique based on their specific phase of drug development.

Performance MetricChiral HPLC (Polysaccharide CSP) 1 H/ 19 F NMR (MTPA Derivatization)Capillary Electrophoresis (HS- β -CD)
Primary Mechanism Stereoselective surface adsorptionDiastereomeric anisotropic shieldingDifferential electrophoretic mobility
Typical Resolution ( Rs​ ) 1.8 – 3.5Baseline (Distinct chemical shifts)1.5 – 2.5
Analysis Time 15 – 30 minutes5 min (Acquisition) + 1 hr (Prep)10 – 20 minutes
LOD / LOQ ~0.1% / 0.5% ee~1.0% / 2.0% ee~0.5% / 1.0% ee
Sample Prep Complexity Low (Direct injection)High (Requires anhydrous derivatization)Low (Direct injection)
Key Advantage High sensitivity; Preparative scale-upAbsolute structural confirmationMinimal solvent/sample consumption

Conclusion

Confirming the enantiomeric excess of complex zwitterionic molecules like 4-(Piperidin-2-yl)benzoic acid requires a robust, multi-faceted analytical approach. Chiral HPLC offers the highest sensitivity and routine throughput, making it ideal for late-stage quality control. However, validating HPLC results with orthogonal techniques—such as the structural certainty of NMR derivatization or the high-efficiency mobility separation of Capillary Electrophoresis—eliminates the risk of method-specific biases. By employing these self-validating protocols, researchers can ensure the highest standards of scientific integrity in chiral drug development.

References

  • Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods Source: BenchChem URL
  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange Source: MDPI URL
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: American Pharmaceutical Review URL
  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development Source: Scientific Research and Community URL

Sources

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